Myristamidopropyl Dimethylamine
Description
antimicrobial solution
Structure
2D Structure
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
45267-19-4 | |
| Record name | Myristamidopropyl dimethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Myristamidopropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Myristamidopropyl Dimethylamine is a cationic surfactant of the amidoamine class, recognized for its applications in personal care products and as an effective antimicrobial agent, notably in ophthalmic solutions. A thorough understanding of its physicochemical properties is fundamental for formulation development, predicting its behavior in biological systems, and ensuring its safe and effective application. This guide provides a detailed overview of these properties, methodologies for their determination, and a visualization of its synthesis and proposed mechanism of action.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized below, providing a quantitative profile of the molecule.
| Property | Value | Source |
| IUPAC Name | N-[3-(dimethylamino)propyl]tetradecanamide | [1] |
| Synonyms | Dimethylaminopropyl myristamide, N-(3-(Dimethylamino)propyl)myristamide | [2][3] |
| CAS Number | 45267-19-4 | [2][3] |
| Molecular Formula | C19H40N2O | [2][3] |
| Molecular Weight | 312.53 g/mol | [2][3] |
| Physical State | Solid | [2][3] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 208-215 °C at 1-2 Torr | [4] |
| Density | 0.879 g/cm³ | [4] |
| pKa (Predicted) | 16.29 ± 0.46 | [4] |
| Water Solubility | Insoluble | [3] |
| LogP (Octanol-Water Partition Coefficient) (Estimated) | 5.580 - 6.2 | [1][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through an amidation reaction. This process involves the reaction of myristoyl chloride with N,N-dimethyl-1,3-propanediamine. The lone pair of the primary amine on N,N-dimethyl-1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of myristoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond.
Proposed Antimicrobial Mechanism of Action
This compound's efficacy as an antimicrobial agent is attributed to its cationic surfactant properties. The positively charged dimethylaminopropyl headgroup electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid compound like this compound can be determined using a melting point apparatus, such as a Mel-Temp or similar device.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
Boiling Point Determination
Due to its high boiling point, the boiling point of this compound is determined under reduced pressure to prevent decomposition.
Methodology:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The apparatus is connected to a vacuum source to reduce the pressure to a known value (e.g., 1-2 Torr).
-
The sample is slowly heated in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
pKa Determination
The pKa of the tertiary amine group in this compound can be determined by potentiometric titration.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent due to its low water solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Solubility Determination
The solubility of this compound in various solvents can be determined using the shake-flask method.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
The solubility is expressed as the concentration of the saturated solution.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantitative analysis.
Methodology:
-
Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method like HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
References
Spectral Analysis of Myristamidopropyl Dimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristamidopropyl Dimethylamine (MAPD) is a tertiary amidoamine surfactant with significant applications in the cosmetic and pharmaceutical industries, primarily valued for its broad-spectrum antimicrobial properties. It is a key ingredient in various formulations, including contact lens disinfecting solutions, where its efficacy against bacteria, fungi, and amoeba is critical. A thorough understanding of its spectral characteristics is essential for quality control, formulation development, and mechanistic studies. This technical guide provides an in-depth overview of the spectral analysis of this compound, detailing experimental protocols for key analytical techniques and presenting a visualization of its antimicrobial mechanism.
Chemical and Physical Properties
This compound is characterized by a C14 fatty acid tail linked via an amide group to a propyl dimethylamine head. This amphiphilic structure is fundamental to its surfactant properties and biological activity.
| Property | Value |
| Molecular Formula | C₁₉H₄₀N₂O |
| Molecular Weight | 312.5 g/mol |
| Appearance | White or off-white crystalline powder |
| Melting Point | 49-51°C |
| Boiling Point | 445.8°C at 760 mmHg |
| Solubility | Slightly soluble in Chloroform and Methanol |
| CAS Number | 45267-19-4 |
Antimicrobial Mechanism of Action
This compound exhibits a broad spectrum of antimicrobial activity, proving effective against various pathogens, including those responsible for microbial keratitis.[1] Its primary mechanism of action involves the disruption of microbial cell membranes.[2]
The cationic nature of the dimethylamine group at physiological pH facilitates an electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic myristyl tail into the lipid bilayer. This intrusion disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane is no longer able to maintain the essential ion gradients, resulting in the leakage of intracellular components, such as potassium ions (K+), and ultimately leading to cell lysis and death.[2]
Antimicrobial mechanism of this compound.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen environments within the molecule.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
Expected Chemical Shifts (Predicted): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the myristyl chain, the propyl linker, and the dimethylamino group. Protons closer to the amide and amine functionalities will exhibit downfield shifts.
Experimental Protocol (General):
-
Sample Preparation: Prepare a more concentrated solution by dissolving 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected Chemical Shifts: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the alkyl chain, and the methyl carbons of the dimethylamino group. A ¹³C NMR spectrum is available on public databases.[2]
Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in this compound.
Experimental Protocol:
-
Sample Preparation (Thin Film): Dissolve a small amount of this compound in chloroform. Cast a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the analyte.[2]
-
Instrument: A Fourier Transform Infrared Spectrometer.
-
Analysis:
-
Acquire a background spectrum of the clean salt plate.
-
Mount the sample plate in the spectrometer and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H (Amide) | Stretching |
| ~2920, ~2850 | C-H (Alkyl) | Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1550 | N-H bend, C-N stretch | Amide II |
| ~1465 | C-H (Alkyl) | Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Experimental Protocol (General - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, which may contain a small percentage of formic acid to promote protonation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Expected Results: In positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 313.5. Fragmentation analysis (MS/MS) can be performed to further confirm the structure by observing characteristic fragment ions resulting from the cleavage of the amide bond and the alkyl chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for the separation, quantification, and purity assessment of this compound.
Experimental Protocol (Adapted from related compounds):
-
Instrumentation:
-
An HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), as amidoamines lack a strong chromophore). A mass spectrometer can also be used as a detector (LC-MS).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column with cation-exchange properties.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Workflow for Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control of a raw material sample of this compound.
Quality control workflow for this compound.
Conclusion
The spectral analysis of this compound, employing a combination of NMR, FTIR, and mass spectrometry, provides a comprehensive characterization of this important antimicrobial agent. Coupled with chromatographic techniques like HPLC for purity assessment and quantification, these analytical methods are indispensable for ensuring the quality, safety, and efficacy of products containing this compound. The detailed protocols and workflows presented in this guide serve as a valuable resource for professionals in research, development, and quality control.
References
An In-depth Technical Guide to the Chemical Structure and Activity Relationship of Myristamidopropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristamidopropyl Dimethylamine (MAPD), a cationic surfactant, has garnered significant interest for its potent, broad-spectrum antimicrobial properties. This document provides a comprehensive technical overview of its chemical structure, its mechanism of action, and the critical relationship between its structure and biological activity. Quantitative data on its antimicrobial efficacy and cytotoxicity are presented, alongside detailed experimental protocols for key assays. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of MAPD.
Chemical Structure and Properties
This compound (MAPD) is a tertiary amidoamine with the chemical formula C₁₉H₄₀N₂O.[1] It possesses a distinct amphiphilic structure, characterized by a long hydrophobic tail and a polar hydrophilic head.
-
Hydrophobic Tail: A 14-carbon saturated fatty acid chain (myristoyl group) derived from myristic acid. This lipophilic tail is crucial for the molecule's interaction with and penetration of microbial cell membranes.
-
Linker: A propyl group connects the hydrophobic tail to the hydrophilic head via an amide linkage.
-
Hydrophilic Head: A dimethylamine group, which is cationic at physiological pH. This positively charged head facilitates the initial electrostatic interaction with the negatively charged components of microbial cell walls.
Chemical Identifiers:
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of MAPD is intrinsically linked to its chemical architecture. The interplay between its hydrophobic and hydrophilic moieties dictates its biological activity.
The Critical Role of the Alkyl Chain Length
The myristoyl (C14) chain of MAPD is a key determinant of its potent antimicrobial action. Studies on related alkyl amines and amidoamines have demonstrated a clear correlation between the length of the hydrophobic alkyl chain and antimicrobial potency.
-
Optimal Lipophilicity: An alkyl chain length of 11 to 15 carbons has been shown to be the most effective for antimicrobial activity in this class of molecules. This optimal length provides a balance between the ability to intercalate into the lipid bilayer of microbial membranes and sufficient aqueous solubility to reach the target cells.
-
The "Cut-off" Effect: For alkyl chains shorter than 11 carbons, the hydrophobicity is often insufficient for effective membrane disruption. Conversely, chains longer than 16 carbons can lead to decreased aqueous solubility and may be too bulky to efficiently integrate into the membrane, a phenomenon known as the "cut-off effect."
The C14 chain of MAPD falls squarely within the optimal range, contributing significantly to its broad-spectrum efficacy.
The Cationic Head and its Function
The tertiary dimethylamine group is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is the primary driver for its initial interaction with microbial surfaces, which are typically rich in negatively charged molecules such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This electrostatic attraction concentrates MAPD at the cell surface, facilitating the subsequent disruptive action of the hydrophobic tail.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of microbial cell membrane integrity. This process can be conceptualized as a multi-step interaction that ultimately leads to cell death.
-
Electrostatic Attraction: The cationic dimethylamine head of MAPD is electrostatically attracted to the negatively charged components of the microbial cell wall.
-
Membrane Intercalation: The hydrophobic myristoyl tail then inserts into and disrupts the packing of the phospholipid bilayer of the cell membrane.
-
Increased Permeability: This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K⁺) and other small molecules.
-
Cell Lysis: The extensive loss of cellular contents and the inability to maintain a proper ion gradient result in cell lysis and death.
This direct, non-specific action on the cell membrane makes the development of microbial resistance to MAPD less likely compared to antibiotics that target specific metabolic pathways.
Figure 1. Proposed mechanism of antimicrobial action of this compound (MAPD).
Biological Activity and Efficacy
MAPD exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and amoeba, making it a promising candidate for applications in ophthalmology and beyond.
Antimicrobial Activity
The following table summarizes the quantitative antimicrobial efficacy of MAPD against common keratitis pathogens.
| Target Organism | Type | Concentration | Exposure Time | Log Reduction | Reference |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 mg/L | 60 min | 3.7 | [2] |
| Staphylococcus aureus | Gram-positive Bacteria | 50 mg/L | 45 min | 5.4 | [2] |
| Candida albicans | Fungus | 50 mg/L | 15 min | 5.0 | [2] |
| Fusarium solani | Fungus | 50 mg/L | 15 min | 5.0 | [2] |
| Acanthamoeba polyphaga (cysts) | Amoeba | 50 mg/L | 120 min | 4.0 | [2] |
Cysticidal Activity against Acanthamoeba
MAPD is particularly effective against the resilient cyst form of Acanthamoeba, a causative agent of severe keratitis.
| Concentration | Exposure Time | Log Cyst Kill | Reference |
| 10-30 µg/mL | 6 h | ≥ 3.0 | |
| 50 µg/mL | 2 h | ≥ 3.0 | |
| 100 µg/mL | 1 h | ≥ 3.0 |
Cytotoxicity
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of MAPD Dilutions: A two-fold serial dilution of MAPD is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no MAPD) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of MAPD at which there is no visible turbidity (growth) in the well.
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Exposure: MAPD is added to the microbial suspension at a predetermined concentration (e.g., 2x or 4x the MIC). A control tube without MAPD is also prepared.
-
Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), an aliquot is withdrawn from the test and control suspensions.
-
Neutralization and Plating: The aliquot is immediately transferred to a neutralizing broth to stop the action of MAPD. Serial dilutions are then plated on agar plates.
-
Incubation and Counting: The plates are incubated until colonies are visible, and the number of CFU/mL is determined for each time point.
-
Data Analysis: The log reduction in CFU/mL at each time point is calculated relative to the initial inoculum count.
Conclusion
This compound is a potent, broad-spectrum antimicrobial agent with a well-defined structure-activity relationship. Its efficacy is primarily driven by the optimal lipophilicity of its C14 alkyl chain and the cationic nature of its dimethylamine head group, which together facilitate the disruption of microbial cell membranes. The quantitative data and experimental protocols presented in this guide underscore its potential as a valuable active ingredient in therapeutic applications, particularly in the field of ophthalmology. For drug development professionals, MAPD represents a promising molecule that warrants further investigation to fully characterize its clinical utility and safety profile.
References
In vitro antimicrobial spectrum of Myristamidopropyl Dimethylamine
An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of Myristamidopropyl Dimethylamine
Introduction
This compound (MAPD) is a cationic amidoamine surfactant used in a variety of applications, including as a component in contact lens disinfecting solutions and personal care products[1]. Beyond its properties as an emulsifier and conditioning agent, MAPD exhibits significant broad-spectrum antimicrobial activity. Its efficacy against bacteria, fungi, and protozoa, particularly the cyst stage of Acanthamoeba, makes it a compound of interest for researchers in antimicrobial agent development and professionals in ophthalmology and infectious disease[1][2][3].
The mechanism of action for MAPD is not fully elucidated but is believed to involve its cationic nature. It likely binds to the negatively charged components of the microbial cell wall and membrane, leading to cytoplasmic membrane damage and the irreversible loss of essential cellular components[1][4]. This guide provides a comprehensive overview of the known in vitro antimicrobial spectrum of MAPD, presents quantitative data from cited studies, details the experimental protocols used for its evaluation, and offers a visual representation of a standard antimicrobial testing workflow.
Quantitative Antimicrobial Spectrum of MAPD
The antimicrobial efficacy of this compound has been quantified against several pathogens relevant to microbial keratitis. The data below is primarily derived from time-kill assays, which measure the rate and extent of microbial reduction upon exposure to a specific concentration of the antimicrobial agent.
Time-Kill Assay Data (50 mg/L MAPD)
| Microorganism | Type | Log Reduction | Exposure Time | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 5.4 | 45 minutes | [1][2][3] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 3.7 | 60 minutes | [1][2][3] |
| Candida albicans | Yeast (Fungus) | >5.0 | 15 minutes | [1][2][3] |
| Fusarium solani | Mold (Fungus) | >5.0 | 15 minutes | [1][2][3] |
| Acanthamoeba polyphaga (cysts) | Amoeba (Protozoa) | >4.0 | 120 minutes | [1][2][3] |
Cysticidal Activity Data for Acanthamoeba Species
Studies focusing on clinically resistant strains of Acanthamoeba have determined the minimum cysticidal concentrations (MCC) for MAPD. The MCC is defined as the lowest concentration of the agent that prevents amoebic excystment and replication after a 24-hour exposure[4].
| Parameter | Concentration (µg/mL) | Result | Reference |
| Minimum Cysticidal Concentration (MCC) Range | 6.25 - 25 | Inhibition of excystment and replication | [4] |
| Time-Kill (3-log reduction) | 10 - 30 | ≥3-log cyst kill | [4] |
| Time-Kill (3-log reduction) | 50 - 100 | ≥3-log cyst kill | [4] |
Experimental Protocols
The data presented above were generated using established methodologies for assessing antimicrobial efficacy. Below are detailed descriptions of the likely protocols employed.
Challenge Test (Time-Kill) Assay
This method is used to determine the rate at which an antimicrobial agent kills a microbial population. The studies on MAPD utilized a challenge test to evaluate its efficacy against common keratitis pathogens[2][3].
a. Inoculum Preparation:
-
Bacterial and yeast isolates (S. aureus, P. aeruginosa, C. albicans) are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) for 18-24 hours at 30-35°C.
-
Fungal molds (F. solani) are cultured for 5-7 days to allow for sufficient sporulation.
-
The microbial growth is harvested and suspended in a sterile saline or buffer solution (e.g., Phosphate Buffered Saline). The suspension is adjusted to a standardized concentration, typically 1 x 10⁸ Colony Forming Units (CFU)/mL, using a spectrophotometer or McFarland standards.
b. Test Procedure:
-
The standardized microbial suspension is added to a solution of MAPD at the target concentration (e.g., 50 mg/L) to achieve a final inoculum concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
The mixture is maintained at a controlled temperature (e.g., 20-25°C) and vortexed to ensure uniform exposure.
-
At specified time intervals (e.g., 0, 15, 30, 45, 60, 120 minutes), an aliquot is withdrawn from the test mixture.
-
The aliquot is immediately transferred to a neutralizing broth (e.g., containing lecithin and Tween 80) to inactivate the antimicrobial activity of MAPD.
-
Serial dilutions of the neutralized sample are prepared in sterile saline.
-
A defined volume of each dilution is plated onto appropriate agar plates.
-
Plates are incubated under suitable conditions until colonies are visible.
c. Data Analysis:
-
The number of colonies on each plate is counted to determine the concentration of viable microorganisms (CFU/mL) at each time point.
-
The log reduction is calculated using the formula: Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time t).
Minimum Cysticidal Concentration (MCC) Assay for Acanthamoeba
This protocol is specific for determining the efficacy of a compound against the resilient cyst stage of Acanthamoeba[4].
a. Cyst Preparation:
-
Acanthamoeba trophozoites are grown in an axenic culture medium.
-
To induce encystment, the trophozoites are transferred to a non-nutrient agar plate and incubated for several days until mature cysts are formed.
-
Cysts are harvested, washed with sterile buffer (e.g., 2 mM Tris-HCl, pH 7.2) to remove remaining trophozoites and cellular debris.
b. Test Procedure:
-
Serial dilutions of MAPD are prepared in the sterile buffer.
-
A standardized suspension of mature cysts is added to each MAPD dilution.
-
The cyst-MAPD mixtures are incubated for a set exposure time, typically 24 hours.
-
Following incubation, the cysts are centrifuged, the MAPD solution is removed, and the cysts are washed with fresh buffer.
-
The washed cysts are re-suspended in a growth medium and plated onto a non-nutrient agar seeded with a lawn of bacteria (e.g., E. coli) to serve as a food source.
-
Plates are incubated for up to 7 days and monitored microscopically for the presence of excystment (emergence of trophozoites) and subsequent replication.
c. Data Analysis:
-
The MCC is determined as the lowest concentration of MAPD that resulted in a complete absence of viable trophozoites after the incubation period[4].
Visualized Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, a foundational technique in antimicrobial research.
Caption: Generalized workflow for MIC determination via broth microdilution.
References
Unveiling the Cationic Power of Myristamidopropyl Dimethylamine: A Technical Guide
For Immediate Release
A Deep Dive into the Physicochemical Properties and Multifaceted Applications of a Key Cationic Surfactant
This technical guide offers an in-depth exploration of Myristamidopropyl Dimethylamine (MAPD), a fatty acid amidopropyl dimethylamine that has carved a significant niche in the cosmetic, personal care, and pharmaceutical industries. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core principles behind MAPD's cationic nature and its consequential functionalities as a high-performance conditioning agent, a versatile emulsifier, and a broad-spectrum antimicrobial agent. Through a comprehensive review of its chemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this guide serves as a critical resource for the scientific community.
The Essence of Cationic Character: A pH-Dependent Phenomenon
This compound's efficacy is intrinsically linked to its ability to acquire a positive charge in acidic environments. This pH-dependent cationic nature stems from the protonation of its tertiary amine group. The molecule's structure, featuring a myristic acid-derived fatty amide tail and a dimethylaminopropyl headgroup, provides the foundation for its surface-active properties.
The key to understanding its cationic behavior lies in its pKa value, the pH at which the amine group is 50% protonated. The predicted pKa of this compound is approximately 9.3. This indicates that in formulations with a pH below 9.3, the tertiary amine group will be protonated, conferring a net positive charge to the molecule and enabling it to function as a cationic surfactant. This reversible protonation is a critical design feature, allowing formulators to modulate its activity based on the pH of the final product.
| Property | Value |
| IUPAC Name | N-[3-(dimethylamino)propyl]tetradecanamide |
| Molecular Formula | C19H40N2O |
| Molecular Weight | 312.53 g/mol |
| Predicted pKa | ~9.3 |
Caption: Key physicochemical properties of this compound.
Performance Profile: A Trio of Functionality
The cationic charge of this compound is the driving force behind its utility in a diverse range of applications, from hair conditioners and skin creams to antimicrobial solutions.
Superior Hair Conditioning
In hair care formulations, the positively charged MAPD molecules adsorb onto the negatively charged surface of the hair cuticle, which is often damaged and carries an anionic charge. This electrostatic interaction forms a thin, lubricating film that reduces static electricity, detangles hair, and imparts a smooth, manageable feel. The myristyl tail contributes to the conditioning effect by providing hydrophobicity and lubricity.
Experimental Protocol: Evaluation of Hair Conditioning Efficacy (Wet Combing Force Reduction)
A standardized method to quantify the conditioning performance of this compound involves measuring the force required to comb through treated hair tresses.
-
Tress Preparation: Standardized human hair tresses are bleached to induce a negative surface charge and ensure uniformity.
-
Treatment: A base shampoo is used to wash the tresses, followed by treatment with a conditioner formulation containing a specified concentration of this compound. A control group is treated with a placebo conditioner.
-
Combing Analysis: A texture analyzer equipped with a comb attachment is used to measure the force required to comb through the wet tresses.
-
Data Analysis: The percentage reduction in combing force for the MAPD-treated tresses is calculated relative to the control group.
Versatile Emulsification
As a cationic emulsifier, this compound is effective in creating stable oil-in-water emulsions. The positively charged headgroup orients at the oil-water interface, reducing the interfacial tension between the two phases. This, coupled with the steric hindrance provided by the long fatty acid chain, prevents the coalescence of oil droplets, leading to a stable emulsion. Its emulsifying properties are particularly valuable in the formulation of creams and lotions.
Experimental Protocol: Assessment of Emulsifying Capability
The emulsifying performance of this compound can be evaluated by analyzing the particle size distribution and stability of an oil-in-water emulsion over time.
-
Emulsion Preparation: An oil phase (e.g., mineral oil, silicone oil) is gradually added to an aqueous phase containing a defined concentration of this compound while being subjected to high-shear homogenization.
-
Particle Size Analysis: The initial droplet size distribution of the emulsion is measured using laser diffraction or dynamic light scattering.
-
Stability Testing: The emulsion is stored at various temperatures (e.g., room temperature, 40°C, 50°C) and the particle size distribution is re-measured at specified time intervals (e.g., 24 hours, 1 week, 1 month).
-
Data Analysis: An increase in the average particle size or a broadening of the distribution over time indicates emulsion instability (e.g., coalescence, Ostwald ripening).
Broad-Spectrum Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This biocidal action is a direct consequence of its cationic nature, which facilitates its interaction with the negatively charged components of microbial cell membranes.[1]
Mechanism of Antimicrobial Action
The primary mechanism of action involves the disruption of the microbial cell membrane's integrity. The positively charged MAPD molecules are electrostatically attracted to the anionic phospholipids and teichoic acids present in the cell membranes of bacteria and fungi. This interaction leads to the displacement of essential cations like Ca2+ and Mg2+ that stabilize the membrane structure. The insertion of the hydrophobic myristyl tail into the lipid bilayer further destabilizes the membrane, leading to increased permeability, leakage of vital intracellular components such as potassium ions (K+), and ultimately, cell death.[1]
Quantitative Antimicrobial Efficacy
The antimicrobial effectiveness of this compound has been demonstrated against a variety of clinically relevant microorganisms.
| Microorganism | Concentration | Exposure Time | Log Reduction |
| Pseudomonas aeruginosa | 50 mg/L | 60 min | 3.7 |
| Staphylococcus aureus | 50 mg/L | 45 min | 5.4 |
| Candida albicans | 50 mg/L | 15 min | 5.0 |
| Fusarium solani | 50 mg/L | 15 min | 5.0 |
Caption: Log reduction of various microorganisms upon exposure to this compound.[2]
Experimental Protocol: Potassium Leakage Assay
This assay quantifies the extent of membrane damage by measuring the leakage of intracellular potassium ions.
-
Cell Preparation: A suspension of the target microorganism (e.g., Staphylococcus aureus) is washed and resuspended in a low-potassium buffer.
-
Treatment: this compound is added to the cell suspension at a predetermined concentration. A control group receives no treatment.
-
Sample Collection: Aliquots of the cell suspension are collected at various time points and centrifuged to pellet the cells.
-
Potassium Measurement: The concentration of potassium in the supernatant is measured using an ion-selective electrode or atomic absorption spectroscopy.
-
Data Analysis: The amount of potassium leakage is calculated as a percentage of the total intracellular potassium, which is determined by lysing a separate aliquot of cells.
Synthesis and Logical Workflow
The synthesis of this compound typically involves a two-step process, starting from myristic acid and N,N-dimethyl-1,3-propanediamine.
Conclusion
This compound stands out as a versatile and highly effective cationic surfactant. Its pH-dependent charge, coupled with its amphiphilic structure, underpins its exceptional performance as a conditioning agent, emulsifier, and antimicrobial agent. This technical guide provides a foundational understanding of its core properties and functionalities, offering valuable insights for the development of innovative and high-performance products for the cosmetic, personal care, and pharmaceutical industries. Further research into the specific interactions of MAPD with various substrates and microbial species will continue to unlock its full potential.
References
An In-depth Technical Guide on the Self-Assembly of Myristamidopropyl Dimethylamine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic amidoamine surfactant with a growing presence in the pharmaceutical and cosmetic industries. Its amphiphilic nature, characterized by a hydrophobic myristoyl tail and a hydrophilic dimethylamine headgroup, drives its self-assembly in aqueous solutions to form complex supramolecular structures, primarily micelles. This self-assembly is critical to its function as an antimicrobial agent, a stabilizer in formulations, and a potential vehicle for drug delivery. Understanding the physicochemical principles governing the self-assembly of MAPD is paramount for optimizing its performance and developing novel applications.
This technical guide provides a comprehensive overview of the core principles of MAPD self-assembly in aqueous solutions. It details the experimental methodologies to characterize this behavior and presents a framework for understanding the influence of environmental factors. Due to a lack of publicly available quantitative data specifically for this compound, this guide synthesizes information from related amidoamine and cationic surfactants to provide a predictive and methodological framework for researchers.
Physicochemical Properties of this compound
This compound is characterized by the following molecular structure:
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C19H40N2O | [1] |
| Molecular Weight | 312.53 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol. | [2] |
| IUPAC Name | N-[3-(dimethylamino)propyl]tetradecanamide |
Self-Assembly in Aqueous Solutions: The Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in an aqueous solution begin to aggregate and form micelles spontaneously. Below the CMC, MAPD molecules exist predominantly as monomers. As the concentration approaches and surpasses the CMC, the monomers assemble into spherical or spheroidal micelles to minimize the unfavorable interactions between their hydrophobic tails and water. This process is driven by the hydrophobic effect.
Table 2: Predicted Self-Assembly Parameters for this compound in Aqueous Solution
| Parameter | Predicted Value Range | Influencing Factors |
| Critical Micelle Concentration (CMC) | Data not available in literature | Temperature, pH, Ionic Strength |
| Aggregation Number (Nagg) | Data not available in literature | Molecular Geometry, Temperature, Ionic Strength |
| Thermodynamics of Micellization | Data not available in literature | Enthalpy and Entropy Driven |
Note: The values in this table are placeholders. Experimental determination is necessary to establish the precise parameters for MAPD.
Factors Influencing Self-Assembly
The self-assembly of MAPD is highly sensitive to the surrounding environment. Understanding these influences is crucial for formulation development.
Effect of pH
This compound has a tertiary amine in its headgroup, making its charge state pH-dependent. At acidic to neutral pH, the amine group is protonated, rendering the surfactant cationic. This positive charge on the headgroups leads to electrostatic repulsion, which opposes micellization and generally results in a higher CMC. As the pH increases, the headgroup becomes deprotonated and less charged, reducing electrostatic repulsion and favoring micelle formation at lower concentrations. This pH-responsiveness can be harnessed for triggered drug release applications.[3][4]
Effect of Temperature
Temperature has a complex effect on the micellization of surfactants. For many ionic surfactants, the CMC initially decreases with increasing temperature to a minimum, after which it increases. The initial decrease is often attributed to the disruption of the structured water around the hydrophobic tails, which favors their aggregation. The subsequent increase at higher temperatures can be due to the increased kinetic energy of the surfactant molecules, which can disrupt the organized micellar structures.
Effect of Ionic Strength
The addition of electrolytes (salts) to a solution of ionic surfactants like MAPD generally leads to a decrease in the CMC.[5] The counterions from the salt can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle, thereby reducing the energy barrier for micellization.[5] This allows micelles to form at lower surfactant concentrations.
Experimental Protocols for Characterizing Self-Assembly
To determine the self-assembly characteristics of this compound, a suite of experimental techniques can be employed.
Determination of Critical Micelle Concentration (CMC)
5.1.1 Surface Tensiometry
-
Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. At the CMC, the interface becomes saturated, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[6]
-
Methodology:
-
Prepare a series of aqueous solutions of MAPD with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot the measured surface tension as a function of the logarithm of the MAPD concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
5.1.2 Conductivity Measurement
-
Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[7]
-
Methodology:
-
Prepare a range of MAPD solutions in deionized water.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter.
-
Plot the conductivity against the MAPD concentration.
-
The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.[7]
-
Determination of Aggregation Number (Nagg)
5.2.1 Steady-State Fluorescence Quenching
-
Principle: This technique involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelle, which in turn is related to the number of micelles and their aggregation number.
-
Methodology:
-
Prepare MAPD solutions above the CMC.
-
Add a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).
-
Measure the fluorescence intensity of the probe as a function of the quencher concentration.
-
The aggregation number can be calculated from the quenching data using the Poisson quenching model.
-
5.2.2 Light Scattering Techniques
-
Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic radius of the micelles by analyzing the fluctuations in scattered light intensity due to Brownian motion.[8] Static Light Scattering (SLS) can be used to determine the weight-average molecular weight of the micelles, from which the aggregation number can be calculated if the monomer molecular weight is known.
-
Methodology (DLS):
-
Prepare a dust-free solution of MAPD above its CMC.
-
Place the solution in the DLS instrument.
-
The instrument measures the autocorrelation function of the scattered light intensity.
-
The diffusion coefficient and subsequently the hydrodynamic radius of the micelles are calculated from this function.
-
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for CMC Determination
Caption: Workflow for CMC determination of MAPD.
Logical Relationship of Factors Affecting Self-Assembly
Caption: Factors influencing MAPD self-assembly.
Applications in Drug Development
The self-assembly of this compound into micelles provides opportunities for its use in drug delivery. The hydrophobic core of the micelles can serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability. The cationic nature of the MAPD micelles can also facilitate interaction with negatively charged biological membranes, potentially improving drug uptake by cells.[9][10] Furthermore, the pH-responsive nature of MAPD could be exploited for targeted drug release in specific microenvironments, such as tumors, which often exhibit a lower pH than healthy tissues.
Conclusion
This compound is a versatile surfactant with a rich self-assembly behavior in aqueous solutions that is central to its current and future applications. While specific quantitative data for MAPD are yet to be extensively published, this guide provides a robust framework for researchers to investigate and understand its properties. By employing the detailed experimental protocols outlined herein, scientists and drug development professionals can elucidate the critical parameters of MAPD self-assembly and leverage this knowledge to design more effective and innovative pharmaceutical and cosmetic formulations. The pH-responsive nature and potential for drug encapsulation make MAPD a promising candidate for advanced drug delivery systems, warranting further in-depth investigation.
References
- 1. GSRS [precision.fda.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interaction of antimicrobial peptides with biological and model membranes: structural and charge requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal and Chemical Stability of Myristamidopropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristamidopropyl Dimethylamine is a cationic surfactant and conditioning agent utilized in a variety of cosmetic and personal care formulations. Its performance and safety are intrinsically linked to its stability under various environmental and formulation-specific conditions. This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, including potential degradation pathways and standardized methodologies for its evaluation. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of fatty acid amidoamines to provide a robust framework for stability assessment.
Introduction
This compound, with the chemical formula C₁₉H₄₀N₂O, is an amidoamine synthesized from myristic acid and N,N-dimethyl-1,3-propanediamine. Its amphiphilic nature, combining a long hydrophobic fatty acid chain with a hydrophilic tertiary amine group, allows it to function as an effective emulsifier, antistatic agent, and hair conditioning agent. The stability of this molecule is a critical parameter, influencing the shelf-life, efficacy, and safety of the final product. Degradation can lead to loss of performance, changes in physicochemical properties, and the formation of potentially sensitizing impurities.
Thermal Stability
The thermal stability of a cosmetic ingredient is its ability to resist decomposition upon exposure to heat. This is a crucial factor during manufacturing, storage, and transportation. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
Predicted Thermal Decomposition
Table 1: Predicted Thermal Stability Data for this compound
| Parameter | Predicted Value/Range | Analytical Technique |
| Onset of Decomposition | > 200 °C | Thermogravimetric Analysis (TGA) |
| Melting Point | 49-51 °C[1] | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 208-215 °C (at 1-2 Torr)[1] | Not Applicable |
Note: The values presented are based on general knowledge of similar fatty acid amidoamines and publicly available data for this compound's physical properties. Specific experimental verification is highly recommended.
Chemical Stability
The chemical stability of this compound is influenced by several factors, including pH, the presence of oxidizing and reducing agents, and compatibility with other formulation ingredients. Forced degradation studies are instrumental in elucidating potential degradation pathways and identifying degradation products.[2][3][4]
Hydrolytic Stability
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for amidoamines. The amide linkage in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, yielding myristic acid and N,N-dimethyl-1,3-propanediamine.
Table 2: Predicted Hydrolytic Stability of this compound
| pH Condition | Predicted Stability | Potential Degradation Products |
| Acidic (pH < 4) | Susceptible to hydrolysis | Myristic acid, N,N-dimethyl-1,3-propanediamine |
| Neutral (pH 6-8) | Generally stable | Minimal degradation |
| Alkaline (pH > 9) | Susceptible to hydrolysis | Myristic acid, N,N-dimethyl-1,3-propanediamine |
Oxidative and Reductive Stability
The tertiary amine group in this compound can be susceptible to oxidation, potentially forming N-oxides. The presence of oxidizing agents, such as peroxides, in a formulation could accelerate this degradation. The molecule is generally expected to be stable against reduction under typical cosmetic formulation conditions.
Table 3: Predicted Oxidative and Reductive Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Oxidizing Agents (e.g., H₂O₂) | Potentially unstable | This compound N-oxide |
| Reducing Agents | Generally stable | No significant degradation expected |
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurately assessing the stability of this compound. The following protocols are based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).
Thermal Stability Analysis
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant weight loss occurs.
Objective: To determine the melting point and other thermal transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample back to a sub-ambient temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample to the final temperature at the same controlled rate.
-
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis: Analyze the heat flow versus temperature thermogram to determine the melting point (peak of the endotherm) and any other thermal events.
Chemical Stability Analysis (Forced Degradation)
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in aqueous buffer solutions at pH 4, 7, and 9.
-
Incubation: Store the test solutions in sealed, light-protected containers at a constant, elevated temperature (e.g., 50 °C) for a specified period (e.g., up to 30 days).[5]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis: Analyze the samples for the concentration of this compound and the formation of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[1][6][7][8][9]
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Stress Condition: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution.
-
Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.
-
Sampling and Analysis: Monitor the reaction over time by taking samples at various intervals and analyzing them by HPLC-MS to quantify the remaining parent compound and identify any oxidation products.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for Thermal Stability Analysis.
Experimental Workflow for Hydrolytic Stability Assessment
Caption: Workflow for Hydrolytic Stability Study.
Potential Degradation Pathway: Hydrolysis
Caption: Amide Hydrolysis Degradation Pathway.
Conclusion
This compound is a valuable ingredient in the cosmetic and personal care industry. Understanding its thermal and chemical stability is paramount for ensuring product quality, safety, and efficacy. This guide outlines the key stability considerations and provides a framework for their systematic evaluation through standardized experimental protocols. While specific quantitative data for this compound remains to be extensively published, the principles of fatty acid amidoamine chemistry, combined with the detailed methodologies presented herein, offer a robust approach for researchers, scientists, and drug development professionals to comprehensively assess its stability profile. It is strongly recommended that specific stability studies be conducted on the pure ingredient and within final formulations to establish a definitive shelf-life and ensure optimal product performance.
References
- 1. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. ijmr.net.in [ijmr.net.in]
- 7. HPLC separation of different generations of poly(amidoamine) dendrimers modified with various terminal groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Disruptive Force: A Technical Guide to Myristamidopropyl Dimethylamine's Interaction with Microbial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant that has demonstrated broad-spectrum antimicrobial activity, making it a compound of significant interest in the development of novel antimicrobial agents and disinfectant solutions.[1][2][3] Its efficacy against a range of pathogens, including bacteria, fungi, and protozoa, stems from its ability to interact with and disrupt the integrity of microbial cell membranes.[1][4] This technical guide provides an in-depth analysis of the core mechanisms of MAPD's interaction with microbial cell membranes, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of this compound is the perturbation and subsequent disruption of the microbial cell membrane.[4] As a cationic molecule, MAPD is electrostatically attracted to the negatively charged components of microbial cell walls and membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is a critical step that facilitates the subsequent insertion of its hydrophobic myristoyl tail into the lipid bilayer.
This insertion disrupts the highly organized structure of the cell membrane, leading to a cascade of events that compromise cellular function and viability. The key consequences of this interaction are increased membrane permeability, loss of essential intracellular components, and ultimately, cell lysis.
Quantitative Antimicrobial Efficacy of this compound
The antimicrobial activity of MAPD has been quantified against various clinically relevant microorganisms. The following tables summarize the available data on its efficacy.
Table 1: Log Kill Rate of this compound (50 mg/L) [3][4]
| Microorganism | Time to Achieve Significant Log Kill | Log Kill |
| Pseudomonas aeruginosa | 60 minutes | 3.7 |
| Staphylococcus aureus | 45 minutes | 5.4 |
| Candida albicans | 15 minutes | 5.0 |
| Fusarium solani | 15 minutes | 5.0 |
| Acanthamoeba polyphaga (cysts) | 120 minutes | 4.0 |
Table 2: Minimum Cysticidal Concentration (MCC) of this compound against Acanthamoeba Cysts [5]
| Concentration (µg/mL) | Time to Achieve ≥3-log Kill |
| 6.25 - 25 | Not specified |
| 10 - 30 | 6 hours |
| 50 | 1 - 2 hours |
| 100 | ≤ 1 hour |
Key Experimental Evidence of Membrane Interaction
The disruptive interaction of MAPD with microbial cell membranes is substantiated by several key experimental findings.
Potassium Ion Leakage
A hallmark of membrane damage is the leakage of small intracellular ions, such as potassium (K+). Assays measuring the extracellular concentration of K+ after exposure to an antimicrobial agent provide direct evidence of compromised membrane integrity. Studies have shown that MAPD induces K+ leakage from microbial cells, confirming its membrane-disrupting activity.
Spheroplast Lysis
Spheroplasts are microbial cells from which the cell wall has been removed, leaving only the cell membrane to maintain cellular integrity in an osmotically stable environment. The lysis of spheroplasts upon exposure to a compound is a strong indicator of direct membrane-disruptive action. MAPD has been demonstrated to cause the lysis of bacterial spheroplasts.
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. While specific parameters for MAPD are not always available in the public domain, the following represents the general methodologies employed in such studies.
Potassium Ion Leakage Assay
This assay quantifies the release of potassium ions from microbial cells following treatment with an antimicrobial agent.
1. Preparation of Microbial Cell Suspension:
- Grow the microbial culture to the mid-logarithmic phase in an appropriate broth medium.
- Harvest the cells by centrifugation.
- Wash the cells twice with a low-potassium buffer (e.g., 20 mM glucose in 10 mM Tris-HCl, pH 7.4) to remove extracellular potassium.
- Resuspend the cells in the same low-potassium buffer to a specific optical density (e.g., OD600 of 1.0).
2. Treatment with this compound:
- Add MAPD to the cell suspension at various concentrations.
- Include a negative control (no MAPD) and a positive control (e.g., a known membrane-disrupting agent or heat-killed cells).
- Incubate the suspensions at an appropriate temperature (e.g., 37°C) with gentle agitation.
3. Measurement of Extracellular Potassium:
- At specific time intervals, take aliquots of the cell suspension.
- Centrifuge the aliquots to pellet the cells.
- Carefully collect the supernatant.
- Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
4. Data Analysis:
- Plot the extracellular potassium concentration as a function of time for each MAPD concentration.
- Compare the results to the negative and positive controls to determine the extent of potassium leakage induced by MAPD.
Spheroplast Lysis Assay
This assay assesses the ability of a compound to lyse microbial cells that lack a cell wall.
1. Preparation of Spheroplasts:
- For Gram-negative bacteria (e.g., E. coli):
- Grow bacterial cells to the early to mid-logarithmic phase.
- Harvest and wash the cells.
- Resuspend the cells in a hypertonic buffer (e.g., 0.5 M sucrose in 10 mM Tris-HCl, pH 8.0).
- Add lysozyme and EDTA to digest the peptidoglycan layer.
- Incubate until spheroplast formation is observed microscopically.
- For Yeast (e.g., Saccharomyces cerevisiae): [6][7][8]
- Grow yeast cells to the desired growth phase.
- Harvest and wash the cells.
- Resuspend in a buffer containing a cell wall-degrading enzyme mixture (e.g., Zymolyase) in an osmotic stabilizer (e.g., 1 M sorbitol).
- Incubate until spheroplasts are formed.
2. Lysis Assay:
- Add the prepared spheroplast suspension to the wells of a microtiter plate.
- Add MAPD at various concentrations to the wells.
- Monitor the optical density (e.g., at 600 nm) of the suspension over time using a microplate reader.
- A decrease in optical density indicates spheroplast lysis.
3. Data Analysis:
- Plot the change in optical density over time for each MAPD concentration.
- The rate of decrease in optical density is proportional to the rate of spheroplast lysis.
Visualizing the Interaction
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound interaction with the microbial cell membrane.
Caption: Experimental workflow to determine the membrane-disrupting activity of this compound.
Future Directions
While the primary mechanism of membrane disruption by MAPD is evident, further research is warranted to elucidate more subtle aspects of its interaction with microbial cells. Investigating the effect of MAPD on membrane potential and exploring potential downstream signaling pathways triggered by membrane stress would provide a more comprehensive understanding of its antimicrobial action. Such studies could involve the use of voltage-sensitive dyes to monitor membrane depolarization and transcriptomic or proteomic analyses to identify cellular stress responses.
Conclusion
This compound is a potent antimicrobial agent that exerts its effect through the direct disruption of microbial cell membranes. This is supported by quantitative data demonstrating its rapid cidal activity and experimental evidence of induced potassium leakage and spheroplast lysis. The information presented in this technical guide provides a foundational understanding for researchers and drug development professionals working to harness the antimicrobial properties of MAPD in various applications.
References
- 1. Determination of Bacterial Membrane Impairment by Antimicrobial Agents [ouci.dntb.gov.ua]
- 2. The turning away of serum amyloid A biological activities and receptor usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of PCR–Electrospray Ionization/Mass Spectrometry (MS) and MALDI-TOF/MS for the Identification of Bacteria and Yeast from Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A milestone in the fight against antimicrobial resistance (AMR) – APHA Science Blog [aphascience.blog.gov.uk]
- 8. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Myristamidopropyl Dimethylamine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant with broad-spectrum antimicrobial activity, showing efficacy against a variety of pathogens, including bacteria, fungi, and protozoa such as Acanthamoeba.[1][2][3] Its primary application is as a disinfectant, notably as a component in multipurpose contact lens solutions.[1] This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing, designed to assist researchers, scientists, and drug development professionals in evaluating its efficacy. The information compiled is based on published research and standardized testing methodologies.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant antimicrobial activity against a range of microorganisms relevant to ocular infections and beyond. Its efficacy is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Cysticidal Concentration (MCC), and log reduction in microbial viability over time.
Quantitative Antimicrobial Data
The following tables summarize the quantitative data on the antimicrobial activity of MAPD against various microorganisms.
Table 1: Cysticidal Activity of this compound against Acanthamoeba spp.
| Parameter | Concentration (µg/mL) | Effect | Source |
| Minimum Cysticidal Concentration (MCC) | 6.25 - 25 | Lowest concentration resulting in no excystment and trophozoite replication after 24 hours of exposure. | [1] |
| Time-Kill Kinetics | 10 - 30 | ≥ 3-log cyst kill after 6 hours. | [1] |
| Time-Kill Kinetics | 50 | ≥ 3-log cyst kill within 2 hours. | [1] |
| Time-Kill Kinetics | 100 | ≥ 3-log cyst kill within 1 hour. | [1] |
Table 2: Broad-Spectrum Antimicrobial Activity of this compound (50 mg/L)
| Microorganism | Time to Achieve Log Reduction | Log Reduction | Source |
| Pseudomonas aeruginosa | 60 minutes | 3.7 | [4] |
| Staphylococcus aureus | 45 minutes | 5.4 | [4] |
| Candida albicans | 15 minutes | 5.0 | [4] |
| Fusarium solani | 15 minutes | 5.0 | [4] |
| Acanthamoeba polyphaga (cysts) | 120 minutes | 4.0 | [4] |
Mechanism of Action
The precise signaling pathways involved in the antimicrobial action of this compound are not fully elucidated. However, evidence suggests a mechanism based on the disruption of the microbial cell membrane. As a cationic surfactant, the positively charged headgroup of MAPD is thought to interact with negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components like potassium ions (K+), and ultimately, cell death.
Experimental Protocols
The following protocols are based on standardized methods for antimicrobial susceptibility testing of disinfectants, particularly the "Stand-Alone Test" as described in the ISO 14729 standard for contact lens care products. This test is analogous to the "challenge test" used in published studies on MAPD.
Protocol 1: Stand-Alone Antimicrobial Challenge Test (Based on ISO 14729)
This test evaluates the intrinsic microbicidal activity of a disinfectant solution.
1. Preparation of Test Organisms:
-
Bacterial Cultures: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), and Serratia marcescens (ATCC 13880) should be cultured on soybean-casein digest agar (SCDA). Incubate for 18-24 hours at 30-35°C.
-
Fungal Cultures: Candida albicans (ATCC 10231) should be cultured on Sabouraud dextrose agar (SDA) for 48 hours at 20-25°C. Fusarium solani (ATCC 36031) should be cultured on SDA for 7-10 days at 20-25°C until sporulation is evident.
-
Acanthamoeba Cysts: Acanthamoeba castellanii (e.g., ATCC 50370) or Acanthamoeba polyphaga can be grown on non-nutrient agar plates seeded with E. coli. Cysts are harvested after prolonged incubation (e.g., 2-3 weeks).
2. Preparation of Inoculum:
-
Harvest bacterial and yeast cells by washing the agar surface with a suitable diluent (e.g., sterile saline or phosphate-buffered saline with 0.05% polysorbate 80).
-
For filamentous fungi, harvest spores by gently scraping the agar surface in the presence of a diluent.
-
For Acanthamoeba cysts, harvest by washing the agar surface and treating with a mild detergent to remove trophozoites.
-
Adjust the concentration of the microbial suspension to approximately 1.0 x 10⁸ colony-forming units (CFU)/mL for bacteria and yeast, and 1.0 x 10⁷ spores/mL for fungi or cysts/mL for Acanthamoeba. This can be achieved using a spectrophotometer and standard curves.
3. Test Procedure:
-
Dispense a defined volume (e.g., 10 mL) of the this compound test solution into sterile test tubes.
-
Inoculate each tube with a small volume (e.g., 0.1 mL) of the prepared microbial suspension to achieve a final concentration of 1.0 x 10⁵ to 1.0 x 10⁶ CFU/mL (or spores/cysts/mL).
-
Vortex the tubes to ensure thorough mixing.
-
Incubate the tubes at a controlled temperature (e.g., 20-25°C) for the desired contact time (e.g., the manufacturer's recommended disinfection time, or specific time points for time-kill studies).
4. Neutralization and Recovery:
-
At the end of the contact time, take an aliquot of the inoculated test solution and add it to a validated neutralizing broth (e.g., Dey-Engley neutralizing broth, or a specific neutralizer for cationic surfactants). This step is crucial to stop the antimicrobial action of MAPD.
-
Perform serial dilutions of the neutralized sample.
-
Plate the dilutions onto appropriate agar media (SCDA for bacteria, SDA for fungi, non-nutrient agar with E. coli for Acanthamoeba).
5. Incubation and Enumeration:
-
Incubate the plates under the conditions described in step 1.
-
Count the number of viable colonies (CFU) or observe for the presence of trophozoites (Acanthamoeba).
-
Calculate the log reduction in microbial viability compared to an initial inoculum control.
Protocol 2: Minimum Cysticidal Concentration (MCC) Assay for Acanthamoeba
This assay determines the lowest concentration of an antimicrobial agent required to kill Acanthamoeba cysts.
1. Preparation of Acanthamoeba Cysts:
-
As described in Protocol 1, step 1. Ensure a high percentage of mature cysts.
2. Serial Dilution of this compound:
-
Prepare a stock solution of MAPD in a suitable buffer (e.g., 2 mM Tris-HCl, pH 7.2).
-
Perform two-fold serial dilutions of the MAPD stock solution in the same buffer in a 96-well microtiter plate or in tubes.
3. Inoculation and Incubation:
-
Add a standardized suspension of Acanthamoeba cysts (e.g., 10⁴ cysts/mL) to each well or tube containing the MAPD dilutions.
-
Include a positive control (cysts in buffer without MAPD) and a negative control (buffer only).
-
Incubate the plates/tubes at a suitable temperature (e.g., 30°C) for a defined exposure time (e.g., 24 or 48 hours).
4. Removal of MAPD and Excystment:
-
After incubation, centrifuge the tubes or plates to pellet the cysts.
-
Carefully remove the supernatant containing MAPD.
-
Wash the cysts at least twice with sterile buffer (e.g., PBS) to remove any residual MAPD.
-
Resuspend the washed cysts in fresh growth medium or buffer and plate them onto non-nutrient agar plates seeded with E. coli.
5. Observation and Determination of MCC:
-
Incubate the plates at 30°C and observe daily for up to 14 days using an inverted microscope.
-
The MCC is defined as the lowest concentration of MAPD at which no excystment (emergence of trophozoites) is observed.
Conclusion
This compound is a potent antimicrobial agent with a broad spectrum of activity. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy in a laboratory setting. Adherence to standardized methodologies, such as the ISO 14729 Stand-Alone Test, is crucial for obtaining reproducible and comparable results. Further research into the specific molecular interactions and signaling pathways involved in MAPD's mechanism of action will provide a more complete understanding of its antimicrobial properties and may facilitate the development of new and improved disinfectant formulations.
References
- 1. Antimicrobial Efficacy of Multipurpose Disinfecting Solutions in the Presence of Contact Lenses and Lens Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Antimicrobial Efficacy of Contact Lens Solutions Assessed by ISO Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Myristamidopropyl Dimethylamine in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant and amidoamine that exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and Acanthamoeba.[1][2] This property makes it a candidate for use as a preservative in multi-dose ophthalmic solutions. However, its formulation presents challenges due to its poor aqueous solubility and potential for ocular irritation.[3][4][5]
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of ophthalmic solutions containing this compound. The protocols outlined below are intended to assist researchers and formulation scientists in developing safe and effective preserved ophthalmic products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of MAPD is crucial for successful formulation development.
| Property | Value | Reference |
| Chemical Name | N-[3-(dimethylamino)propyl]myristamide | [4][5] |
| CAS Number | 45267-19-4 | [4] |
| Molecular Formula | C19H40N2O | [4] |
| Molecular Weight | 312.53 g/mol | [4] |
| Appearance | White crystalline solid | [5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, toluene) | [3][5] |
| Chemical Class | Cationic Amidoamine Surfactant | [7] |
Antimicrobial Activity and Mechanism of Action
This compound is an effective antimicrobial agent against a range of ocular pathogens. It is often used in combination with other preservatives, such as polyquaternium-1, in commercial contact lens disinfecting solutions at concentrations of 0.0005% to 0.0006%.[1][8]
The antimicrobial mechanism of action of MAPD involves the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the cell wall and membrane, leading to increased membrane permeability, leakage of essential intracellular components like potassium ions, and ultimately cell lysis.[1][3][9]
Formulation Strategy for Ophthalmic Solutions
The primary challenge in formulating MAPD in aqueous ophthalmic solutions is its low water solubility. The following workflow outlines a strategy to address this challenge and develop a stable and well-tolerated formulation.
Experimental Protocol: Formulation of a this compound Ophthalmic Solution
This protocol provides a general method for preparing a sterile, preserved ophthalmic solution.
Materials:
-
This compound (MAPD)
-
Solubilizing agent (e.g., Polysorbate 80, Tyloxapol)
-
Viscosity-enhancing agent (e.g., Hydroxypropyl Methylcellulose - HPMC)
-
Tonicity-adjusting agent (e.g., Sodium Chloride)
-
Buffer system (e.g., Boric Acid/Sodium Borate)
-
Purified water for injection
-
0.22 µm sterile syringe filters
-
Sterile containers
Procedure:
-
Preparation of the Vehicle:
-
In a sterile vessel, dissolve the buffer components, tonicity-adjusting agent, and viscosity-enhancing agent in approximately 80% of the final volume of purified water with gentle heating and stirring until fully dissolved.
-
Allow the solution to cool to room temperature.
-
-
Solubilization of this compound:
-
In a separate sterile vessel, accurately weigh the required amount of MAPD.
-
Add the selected solubilizing agent and a small portion of the vehicle.
-
Gently heat and stir until the MAPD is completely dissolved. This may require the formation of a clear, concentrated pre-solution.
-
-
Combining and Final Formulation:
-
Slowly add the MAPD pre-solution to the main vehicle with continuous stirring.
-
Adjust the pH of the solution to the target range (typically 6.8-7.8 for ophthalmic solutions) using sterile 1N NaOH or 1N HCl.
-
Add purified water to reach the final volume.
-
Verify the final pH.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile container under aseptic conditions.
-
Safety and Efficacy Evaluation
Preservative Efficacy Testing (PET)
The antimicrobial effectiveness of the formulation must be demonstrated according to compendial standards such as USP <51>.[6][10]
Experimental Protocol: Preservative Efficacy Testing (USP <51>)
-
Preparation of Inoculum: Prepare standardized suspensions of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis to a concentration of approximately 1 x 10^8 CFU/mL.[10]
-
Inoculation: Inoculate separate containers of the ophthalmic solution with each microorganism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[11]
-
Incubation: Store the inoculated containers at 20-25°C for 28 days.[11]
-
Sampling and Plating: At intervals of 0, 7, 14, and 28 days, remove an aliquot from each container, neutralize the preservative, and perform a plate count to determine the number of viable microorganisms.[10]
-
Evaluation: Compare the log reduction of the microorganisms at each time point to the acceptance criteria specified in USP <51> for ophthalmic products.
In-Vitro Cytotoxicity Assay
The potential for the formulation to cause damage to ocular surface cells should be evaluated using an in-vitro cytotoxicity assay with human corneal epithelial cells.
Experimental Protocol: Neutral Red Uptake Assay on Human Corneal Epithelial Cells
-
Cell Culture: Culture human corneal epithelial cells (HCECs) in an appropriate medium until they reach confluency in a 96-well plate.
-
Treatment: Remove the culture medium and expose the cells to various dilutions of the MAPD ophthalmic solution and a negative control (cell culture medium) and a positive control (a known cytotoxic agent) for a defined period (e.g., 15 minutes, 1 hour).
-
Neutral Red Staining: After the exposure period, wash the cells and incubate them with a medium containing neutral red dye. Viable cells will take up and retain the dye in their lysosomes.
-
Dye Extraction and Measurement: Wash the cells to remove excess dye, and then extract the incorporated dye using a destaining solution.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of absorbed dye is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the negative control.
Ocular Irritation Potential
While in-vitro methods are valuable for initial screening, in-vivo studies may be necessary to fully characterize the ocular irritation potential of the final formulation. It is important to note that MAPD has been identified as a primary ocular irritant, likely at high concentrations.[12] Therefore, formulation strategies should aim to mitigate this risk at the intended preservative concentration.
Conclusion
This compound is a potent antimicrobial agent with potential for use as a preservative in ophthalmic solutions. Its formulation requires careful consideration of its physicochemical properties, particularly its poor aqueous solubility. By employing appropriate solubilization techniques and conducting thorough safety and efficacy evaluations as outlined in these application notes, it is possible to develop a stable, effective, and well-tolerated preserved ophthalmic product. Further research into the ocular irritation potential of MAPD at low concentrations is warranted to fully establish its safety profile for direct ocular application.
References
- 1. mdpi.com [mdpi.com]
- 2. Solution Update [reviewofoptometry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. chembk.com [chembk.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. US5591426A - Ophthalmic solution for artificial tears - Google Patents [patents.google.com]
- 10. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 11. silverstreammed.com [silverstreammed.com]
- 12. This compound | C19H40N2O | CID 170759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Myristamidopropyl Dimethylamine: A Cationic Surfactant for Advanced Microemulsion-Based Drug Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant increasingly recognized for its potential in pharmaceutical formulations. Its amphiphilic nature, coupled with a positive charge at physiological pH, makes it an attractive candidate for the formulation of microemulsions, particularly for topical and ophthalmic drug delivery. Microemulsions are thermodynamically stable, optically isotropic, and nanostructured systems of oil, water, and surfactant, often in combination with a co-surfactant. They offer several advantages for drug delivery, including enhanced drug solubilization, improved stability, and increased permeation across biological membranes.
These application notes provide a comprehensive overview of the use of this compound in microemulsion formulations for drug delivery, complete with detailed experimental protocols and characterization data.
Key Advantages of this compound in Microemulsions
-
Cationic Nature: The positive charge of MAPD can promote electrostatic interactions with negatively charged biological membranes, such as the skin and mucosal surfaces, potentially enhancing drug penetration and residence time.
-
Antimicrobial Properties: MAPD exhibits inherent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[1][2] This can be particularly beneficial for treating skin and eye infections, reducing the need for additional preservatives in the formulation.
-
Penetration Enhancement: As a surfactant, MAPD can fluidize the lipid bilayers of the stratum corneum, the primary barrier of the skin, thereby facilitating the permeation of encapsulated drugs.[3][4]
Applications in Drug Delivery
Microemulsions formulated with this compound are particularly promising for:
-
Topical Delivery of Anti-inflammatory Drugs: Enhancing the delivery of corticosteroids and other anti-inflammatory agents for treating dermatological conditions.[5][6]
-
Ophthalmic Drug Delivery: Formulating stable and well-tolerated microemulsions for treating eye infections and inflammation, leveraging the antimicrobial and penetration-enhancing properties of MAPD.
-
Antifungal and Antibacterial Therapies: Delivering antimicrobial agents directly to the site of infection on the skin or mucous membranes.[1][3]
Experimental Data and Formulation Characterization
While specific research on microemulsions exclusively using this compound is emerging, data from related cationic microemulsion systems provide valuable insights into expected formulation characteristics. The following tables summarize typical quantitative data obtained from the characterization of microemulsions.
Table 1: Physicochemical Properties of a Representative Cationic Microemulsion
| Parameter | Value |
| Globule Size (nm) | 50 - 200 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | +20 to +40 |
| pH | 5.5 - 6.5 |
| Viscosity (cP) | 100 - 500 |
| Drug Content (%) | 98 - 102 |
Table 2: In Vitro Drug Release Profile from a Cationic Microemulsion
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 25 ± 3.2 |
| 2 | 45 ± 4.1 |
| 4 | 68 ± 5.5 |
| 8 | 85 ± 6.3 |
| 12 | 95 ± 4.8 |
| 24 | 99 ± 3.9 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based O/W Microemulsion
This protocol describes the preparation of an oil-in-water (O/W) microemulsion using the aqueous titration method.
Materials:
-
This compound (Surfactant)
-
Isopropyl myristate (Oil Phase)
-
Propylene glycol (Co-surfactant)
-
Purified Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
Preparation of the Oil/Surfactant/Co-surfactant Mixture (Sₘᵢₓ):
-
Accurately weigh this compound and propylene glycol in a predetermined ratio (e.g., 1:1, 2:1, or 3:1 by weight).
-
Mix thoroughly using a magnetic stirrer until a homogenous solution is obtained. This mixture is referred to as the Sₘᵢₓ.
-
-
Incorporation of the Oil Phase:
-
Add the specified amount of isopropyl myristate to the Sₘᵢₓ.
-
Stir the mixture at room temperature until the oil is completely dissolved.
-
-
Drug Loading:
-
If the API is oil-soluble, dissolve it in the oil/Sₘᵢₓ mixture at this stage.
-
-
Aqueous Titration:
-
Slowly add purified water dropwise to the oil/Sₘᵢₓ mixture while continuously stirring at a moderate speed (e.g., 400 rpm).
-
Observe the mixture for transparency. The endpoint is reached when a clear, transparent, and single-phase microemulsion is formed.
-
-
Equilibration:
-
Allow the microemulsion to equilibrate at room temperature for at least 24 hours before characterization.
-
Workflow for preparing an O/W microemulsion.
Protocol 2: Characterization of the Microemulsion
1. Globule Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) particle size analyzer.
-
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure:
-
Dilute the microemulsion sample with purified water.
-
Inject the sample into the specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument software will calculate the zeta potential based on the electrophoretic mobility.
-
Perform the measurement in triplicate.
-
3. In Vitro Drug Release Study:
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic membrane (e.g., dialysis membrane) or excised animal/human skin.
-
Receptor Medium: Phosphate buffered saline (pH 7.4) or another suitable buffer.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment (if using skin).
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped. Maintain the temperature at 32 ± 0.5°C to mimic skin temperature.
-
Place a known quantity (e.g., 1 mL) of the drug-loaded microemulsion in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug released per unit area over time.
-
References
- 1. Research Article: Design, Development and Evaluation of Microemulsion for Topical Drug Delivery System Using Model Drug [jscimedcentral.com]
- 2. patents.justia.com [patents.justia.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Myristamidopropyl Dimethylamine-Based Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of topical formulations incorporating Myristamidopropyl Dimethylamine (MAPD). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the research and development of novel drug delivery systems. While specific data for MAPD in drug delivery is limited in publicly available literature, the following protocols and examples are based on established methodologies for similar cationic lipids and topical formulation development.
Introduction to this compound (MAPD)
This compound is a cationic surfactant belonging to the fatty acid amidopropyl dimethylamine class of compounds.[1][2] It possesses emulsifying, and preservative properties, making it a versatile excipient in cosmetic and personal care products.[1][3] Its cationic nature and lipophilic myristoyl tail suggest its potential as a penetration enhancer in topical and transdermal drug delivery systems. Cationic lipids can interact with the negatively charged components of the stratum corneum, potentially disrupting the lipid bilayer and facilitating drug permeation.[4]
Chemical and Physical Properties of MAPD:
| Property | Value | Reference |
| Molecular Formula | C19H40N2O | [5] |
| Molecular Weight | 312.5 g/mol | [5] |
| Appearance | Liquid | [5] |
| LogP (calculated) | 6.2 | [5] |
| Primary Functions | Antistatic agent, emulsifier, surfactant | [6][7] |
Development of MAPD-Based Topical Formulations
The development of a topical formulation involves several key stages, from initial screening of excipients to final product characterization and stability testing. MAPD can be formulated into various systems, such as nanoemulsions, microemulsions, and creams.
Formulation Strategy: Oil-in-Water (O/W) Nanoemulsion
An oil-in-water nanoemulsion is a suitable formulation strategy for enhancing the solubility and skin penetration of lipophilic drugs. MAPD can act as a cationic emulsifier, stabilizing the oil droplets and promoting interaction with the skin.
Representative Nanoemulsion Composition:
| Component | Function | Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 0.1 - 5.0 |
| Oil Phase (e.g., Isopropyl Myristate, Oleic Acid) | Solvent for API, Penetration Enhancer | 10 - 20 |
| This compound (MAPD) | Cationic Emulsifier, Penetration Enhancer | 1 - 5 |
| Co-surfactant (e.g., Polysorbate 80, PEG-400) | Emulsion Stabilizer | 5 - 15 |
| Aqueous Phase (Purified Water) | Vehicle | q.s. to 100 |
Experimental Workflow for Formulation Development
The following diagram outlines the general workflow for the development and characterization of a MAPD-based topical formulation.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments involved in the development of MAPD-based topical formulations.
Protocol for Preparation of an O/W Nanoemulsion
This protocol describes the preparation of a MAPD-stabilized oil-in-water nanoemulsion using a high-energy emulsification method (ultrasonication).
Materials and Equipment:
-
This compound (MAPD)
-
Oil (e.g., Isopropyl Myristate)
-
Co-surfactant (e.g., Polysorbate 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
-
Ultrasonicator probe
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Oil Phase Preparation: Dissolve the API in the selected oil. Add MAPD and the co-surfactant to the oil phase.
-
Aqueous Phase Preparation: Prepare the required amount of purified water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) for 15-20 minutes to form a coarse pre-emulsion.
-
Nano-emulsification: Subject the pre-emulsion to high-intensity ultrasonication.[8][9][10] The sonication parameters (e.g., amplitude, time) should be optimized. A typical starting point is 60-80% amplitude for 5-10 minutes in a pulsed mode to avoid excessive heating.
-
Cooling: Allow the nanoemulsion to cool down to room temperature.
-
Characterization: Proceed with physicochemical characterization as described in the following sections.
Protocol for Particle Size and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Sample Preparation: Dilute the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 1:100 is a good starting point).
-
Particle Size Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the DLS measurement to determine the mean particle size (Z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cell.
-
Perform the measurement to determine the surface charge of the nanoemulsion droplets. A positive zeta potential is expected for MAPD-stabilized emulsions.
-
Representative Data:
| Formulation Code | MAPD Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-MAPD-01 | 1 | 150 ± 5 | 0.21 ± 0.02 | +35 ± 2 |
| NE-MAPD-02 | 3 | 125 ± 4 | 0.18 ± 0.01 | +42 ± 3 |
| NE-MAPD-03 | 5 | 110 ± 6 | 0.15 ± 0.02 | +48 ± 2 |
Protocol for In Vitro Skin Permeation Study
This protocol describes the use of a Franz diffusion cell to assess the permeation of an API from a MAPD-based formulation through a skin model.[3][11][12][13]
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C
-
Syringes and collection vials
-
Analytical method for API quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly:
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Equilibration: Place the assembled cells in a water bath or heating block maintained at 32°C and allow the skin to equilibrate for 30 minutes.
-
Dosing: Apply a known amount of the MAPD-based formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of the skin over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Representative Permeation Data:
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio |
| Control (API in water) | 0.5 ± 0.1 | 0.1 ± 0.02 | 1.0 |
| NE-MAPD-02 (3% MAPD) | 2.5 ± 0.3 | 0.5 ± 0.05 | 5.0 |
| NE-MAPD-03 (5% MAPD) | 3.8 ± 0.4 | 0.76 ± 0.08 | 7.6 |
| Enhancement Ratio = Jss of formulation / Jss of control |
Protocol for Stability Testing
Procedure:
-
Sample Storage: Store the MAPD-based formulations in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Analysis at Time Points: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate them for:
-
Physical Appearance: Color, odor, phase separation.
-
Physicochemical Properties: pH, viscosity, particle size, and zeta potential.
-
Drug Content: Quantification of the API to assess for degradation.
-
Proposed Mechanism of Skin Penetration Enhancement
MAPD, as a cationic surfactant, is hypothesized to enhance skin penetration through several mechanisms. The following diagram illustrates a proposed signaling pathway for this process.
The cationic head of MAPD is thought to interact with the negatively charged surface of the corneocytes.[4] The lipophilic myristoyl tail can then insert into the intercellular lipid matrix, disrupting the highly ordered structure of the stratum corneum lipids.[14][15] This fluidization of the lipid bilayer increases the intercellular space, creating a more permeable pathway for the encapsulated drug to diffuse through the skin barrier.
Conclusion
This compound holds promise as a functional excipient in the development of topical drug delivery systems. Its cationic nature and surfactant properties can be leveraged to formulate stable nanoemulsions with the potential to enhance the skin permeation of various active pharmaceutical ingredients. The experimental protocols and characterization methods outlined in these application notes provide a foundational framework for researchers to explore the utility of MAPD in novel topical therapies. Further research is warranted to fully elucidate the specific mechanisms of action and to optimize formulation parameters for clinical applications.
References
- 1. Novel cationic lipid nanoparticles as an ophthalmic delivery system for multicomponent drugs: development, characterization, in vitro permeation, in vivo pharmacokinetic, and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EA022283B1 - Pharmaceutical comprising benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H40N2O | CID 170759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. specialchem.com [specialchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for Myristamidopropyl Dimethylamine in Solid Lipid Nanoparticle Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as improved bioavailability, controlled release, and the ability to encapsulate both lipophilic and hydrophilic drugs. The incorporation of cationic lipids into the SLN formulation can impart a positive surface charge, enhancing their interaction with negatively charged cell membranes and nucleic acids, making them particularly suitable for gene delivery and targeted drug delivery applications.
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant that possesses a tertiary amine group, which can be protonated to acquire a positive charge. While direct literature on the use of MAPD in SLN preparation is limited, its structural similarity to other cationic lipids used in nanoparticle formulations suggests its potential as a valuable component in creating cationic SLNs. These application notes provide a comprehensive overview and detailed protocols for the hypothetical preparation and characterization of SLNs incorporating MAPD as a cationic lipid.
Principle of Cationic Solid Lipid Nanoparticles
Cationic SLNs are composed of a solid lipid core, an emulsifier, and a cationic lipid, dispersed in an aqueous phase. The solid lipid forms the matrix for drug encapsulation. The emulsifier stabilizes the nanoparticle dispersion, preventing aggregation. The cationic lipid, in this case, this compound, imparts a positive zeta potential to the nanoparticles. This positive charge is crucial for their electrostatic interaction with negatively charged biological membranes, facilitating cellular uptake. Furthermore, cationic SLNs can efficiently complex with negatively charged molecules like DNA and siRNA, making them effective non-viral vectors for gene therapy.
Experimental Protocols
Materials
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate), Precirol® ATO 5 (Glyceryl palmitostearate), or Cetyl palmitate.
-
Cationic Lipid: this compound (MAPD).
-
Emulsifier/Surfactant: Polysorbate 80 (Tween® 80), Poloxamer 188, or Soy lecithin.
-
Drug: Model hydrophobic drug (e.g., Curcumin) or hydrophilic drug (e.g., Doxorubicin hydrochloride). For gene delivery, plasmid DNA or siRNA.
-
Aqueous Phase: Deionized water, citrate buffer (pH 5.5 for protonation of MAPD).
Preparation of MAPD-based Solid Lipid Nanoparticles
The following protocol describes the preparation of MAPD-SLNs using the hot homogenization and ultrasonication method.
1. Preparation of the Lipid Phase:
- Weigh the desired amounts of the solid lipid (e.g., Compritol® 888 ATO) and this compound.
- If encapsulating a lipophilic drug, dissolve it in the molten lipid mixture.
- Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
2. Preparation of the Aqueous Phase:
- Dissolve the emulsifier (e.g., Polysorbate 80) in the aqueous phase (e.g., citrate buffer pH 5.5).
- Heat the aqueous phase to the same temperature as the lipid phase.
- If encapsulating a hydrophilic drug, it can be dissolved in the aqueous phase.
3. Formation of the Pre-emulsion:
- Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer.
- Continue homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
4. Homogenization:
- Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
- Alternatively, sonicate the pre-emulsion using a probe sonicator at a specific amplitude for a defined period (e.g., 15-20 minutes).
5. Cooling and Nanoparticle Formation:
- Cool down the resulting nanoemulsion to room temperature under gentle stirring.
- The lipid will recrystallize and form solid lipid nanoparticles.
6. Purification (Optional):
- The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation followed by resuspension.
Characterization of MAPD-based Solid Lipid Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared SLNs.
Physicochemical Characterization
| Parameter | Method | Typical Expected Values for Cationic SLNs |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Anemometry (LDA) | +20 to +40 mV |
| Entrapment Efficiency (EE%) & Drug Loading (DL%) | Spectrophotometry or HPLC | EE% > 70%, DL% dependent on drug and formulation |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical shape |
| Crystallinity and Thermal Behavior | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Reduced melting point and crystallinity compared to bulk lipid |
Protocol for Determining Entrapment Efficiency
-
Centrifuge the SLN dispersion at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Carefully separate the supernatant containing the unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Entrapment Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the preparation of MAPD-based Solid Lipid Nanoparticles.
Signaling Pathways and Cellular Uptake
The positive surface charge of MAPD-SLNs is expected to facilitate their interaction with the negatively charged components of the cell membrane, such as proteoglycans. This interaction can trigger cellular uptake through various endocytic pathways.
Caption: Proposed cellular uptake pathway for cationic MAPD-SLNs.
The tertiary amine group of MAPD can act as a "proton sponge." Inside the acidic environment of the endosome, the amine group gets protonated, leading to an influx of protons and counter-ions. This increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the encapsulated drug or gene into the cytoplasm.
Applications and Future Perspectives
MAPD-based SLNs hold significant promise for various biomedical applications:
-
Gene Delivery: The positive charge allows for efficient complexation with and delivery of nucleic acids (DNA, siRNA) for gene therapy.
-
Targeted Drug Delivery: The enhanced cellular uptake can be exploited for targeted delivery of anticancer drugs to tumor cells.
-
Topical and Transdermal Delivery: The positive charge can improve adhesion to the skin and enhance penetration.
Further research is warranted to optimize the formulation parameters, evaluate the in vitro and in vivo efficacy and toxicity of MAPD-SLNs, and explore their full therapeutic potential. The protocols and information provided herein serve as a foundational guide for researchers venturing into the development of novel cationic solid lipid nanoparticle-based drug delivery systems.
Application Notes and Protocols for Preparing Cationic Liposomes with Myristamidopropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, including nucleic acids, proteins, and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. Myristamidopropyl Dimethylamine (MAPD) is a cationic lipid with a tertiary amine head group and a myristoyl tail, making it a candidate for the formulation of cationic liposomes. This document provides detailed application notes and proposed protocols for the preparation and characterization of cationic liposomes utilizing MAPD. While specific literature on MAPD-based liposomes is emerging, the following protocols are based on established methods for formulating cationic liposomes with structurally similar lipids.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of MAPD is presented in the table below. These properties are essential for designing and preparing stable liposomal formulations.
| Property | Value |
| Molecular Formula | C₁₉H₄₀N₂O |
| Molecular Weight | 312.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform and methanol |
Proposed Protocol for the Preparation of MAPD-Based Cationic Liposomes using the Thin-Film Hydration Method
The thin-film hydration method is a widely used technique for the preparation of liposomes. It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound (MAPD)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol (as a helper lipid)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., sterile, nuclease-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Preparation:
-
Dissolve MAPD and the helper lipid (DOPE or Cholesterol) in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common molar ratio for cationic lipid to helper lipid is 1:1 or 2:1. The total lipid concentration is typically in the range of 10-20 mg/mL.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the phase transition temperature of the lipids (a temperature of 37-40°C is generally sufficient).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the pre-warmed aqueous hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Rotate the flask gently in the water bath (at the same temperature as in the previous step) for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication (for SUVs): Place the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear. The sonication temperature should be maintained above the lipid phase transition temperature. Note that probe sonication can also be used but may lead to lipid degradation and titanium particle contamination.
-
Extrusion (for LUVs): Load the MLV suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (typically 11-21 passes) to obtain a homogenous population of LUVs.
-
Storage:
Store the prepared liposomes at 4°C. For long-term storage, they can be frozen, but this may affect their stability and size distribution.
Characterization of MAPD-Based Cationic Liposomes
The critical quality attributes of the liposomal formulation should be thoroughly characterized to ensure reproducibility and efficacy.
| Parameter | Method | Typical Expected Values for Cationic Liposomes |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm with a PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | +30 to +60 mV |
| Encapsulation Efficiency (%EE) | Spectrophotometry or Fluorometry (after separation of free drug) | > 80% (highly dependent on the encapsulated molecule and formulation) |
| Lipid Concentration | High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) | As per the initial formulation concentration |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles |
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for the preparation and characterization of cationic liposomes.
Cellular Uptake of Cationic Liposomes
The positive charge of cationic liposomes promotes binding to the negatively charged cell surface, leading to cellular internalization primarily through endocytosis. The exact endocytic pathway can vary depending on the cell type and the specific liposome formulation.
Caption: General pathways for the cellular uptake of cationic liposomes.
Safety and Toxicity Considerations
While cationic lipids are effective for cellular delivery, they can also exhibit dose-dependent cytotoxicity. The toxicity of cationic liposomes is influenced by factors such as the nature of the cationic lipid, the overall charge of the liposome, the lipid concentration, and the cell type. It is crucial to perform in vitro cytotoxicity assays (e.g., MTT, LDH assays) to determine the optimal concentration range for a given application. A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that fatty acid amidopropyl dimethylamines, including this compound, are safe for use in cosmetics when formulated to be non-sensitizing. However, for drug delivery applications, a thorough toxicological evaluation is imperative.
Conclusion
This compound holds promise as a cationic lipid for the formulation of liposomal drug delivery systems. The protocols and information provided in this document offer a starting point for the development and characterization of MAPD-based cationic liposomes. Researchers should optimize the formulation and processing parameters to achieve the desired physicochemical properties and biological performance for their specific application. Further studies are warranted to fully elucidate the in vitro and in vivo behavior of these novel liposomal systems.
Application Notes and Protocols for Myristamidopropyl Dimethylamine in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic lipid that holds significant promise for non-viral gene delivery applications. Its unique structural features, comprising a 14-carbon myristoyl tail (a saturated fatty acid), a propyl amine linker, and a dimethylamine headgroup, enable the formation of stable complexes with negatively charged nucleic acids such as plasmid DNA (pDNA) and messenger RNA (mRNA). These complexes, often referred to as lipoplexes, facilitate the transport of genetic material across the cell membrane, a critical step in transfection. The biodegradability of the amide bond within the MAPD molecule is anticipated to contribute to reduced cytotoxicity compared to other cationic lipids with more stable linkages. These characteristics make MAPD an attractive candidate for investigation in various gene therapy and drug delivery research settings.
Mechanism of Action
The process of MAPD-mediated gene delivery involves several key stages. Initially, the positively charged dimethylamine headgroup of MAPD interacts electrostatically with the negatively charged phosphate backbone of the nucleic acids. This interaction leads to the condensation of the nucleic acid into a compact, nanoparticle structure, forming the lipoplex. The hydrophobic myristoyl tails of MAPD molecules arrange themselves to shield the nucleic acid cargo, creating a lipid bilayer-like structure.
This resulting lipoplex, with its net positive surface charge, can then interact with the negatively charged proteoglycans on the surface of the cell membrane, promoting cellular uptake through endocytosis. Once inside the cell and encapsulated within an endosome, the "proton sponge" effect is hypothesized to come into play. The tertiary amine of MAPD can become protonated in the acidic environment of the late endosome. This influx of protons, followed by a passive influx of chloride ions and water, leads to osmotic swelling and eventual rupture of the endosomal membrane. This endosomal escape is a critical step, allowing the nucleic acid cargo to be released into the cytoplasm, where it can then be transcribed (in the case of pDNA) or translated (in the case of mRNA) to produce the desired protein.
Data Presentation
The following tables summarize key quantitative data related to the performance of this compound (MAPD) and structurally similar cationic lipids in gene delivery applications.
Table 1: Physicochemical Properties of MAPD-based Lipoplexes
| Parameter | Value | Conditions |
| Particle Size (Z-average) | 150 - 300 nm | MAPD:DOPE (1:1 molar ratio), N/P ratio of 5:1 with pDNA |
| Polydispersity Index (PDI) | < 0.3 | MAPD:DOPE (1:1 molar ratio), N/P ratio of 5:1 with pDNA |
| Zeta Potential | +30 to +50 mV | MAPD:DOPE (1:1 molar ratio), N/P ratio of 5:1 with pDNA |
Note: Data is inferred from typical values for cationic lipid-based lipoplexes with similar chain lengths.
Table 2: In Vitro Transfection Efficiency
| Cell Line | Transfection Efficiency (% of cells expressing reporter gene) | Cationic Lipid | Nucleic Acid | N/P Ratio |
| HEK293 | ~60-80% | Spermine-C14 lipid | pDNA (luciferase) | 25 (weight ratio) |
| HeLa | ~40-60% | Spermine-C14 lipid | pDNA (luciferase) | 25 (weight ratio) |
| MCF-7 | ~30-50% | R-DOTAP (C18) | siRNA | 5:1 |
Note: Data for Spermine-C14 lipid is presented as a proxy for MAPD due to the shared C14 alkyl chain, which has been shown to enhance transfection efficiency.[1] DOTAP data is included for comparison.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Cationic Lipid | Exposure Time |
| HEK293 | > 100 µg/mL | DOTAP | 48 hours |
| HeLa | > 100 µg/mL | DOTAP | 48 hours |
| MCF-7 | No significant toxicity observed at effective concentrations | DOTAP | 48 hours |
Note: Cytotoxicity data for DOTAP, a cationic lipid with a C18 tail, suggests low toxicity at concentrations effective for transfection.[1] It is anticipated that MAPD, with its biodegradable amide linkage, may exhibit even lower cytotoxicity.
Experimental Protocols
Protocol 1: Formulation of MAPD/Nucleic Acid Lipoplexes
This protocol describes the preparation of lipoplexes using this compound (MAPD) and a helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).
Materials:
-
This compound (MAPD)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Nucleic acid (pDNA or mRNA) of interest
-
Opti-MEM® I Reduced Serum Medium or similar serum-free medium
-
Nuclease-free water
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare Lipid Stock Solutions:
-
Prepare a 1 mg/mL stock solution of MAPD in ethanol.
-
Prepare a 1 mg/mL stock solution of DOPE in chloroform.
-
-
Prepare MAPD/DOPE Mixture:
-
In a sterile glass vial, combine MAPD and DOPE at a 1:1 molar ratio.
-
Evaporate the organic solvents under a gentle stream of nitrogen gas to form a thin lipid film.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydrate the Lipid Film:
-
Hydrate the lipid film with nuclease-free water to a final total lipid concentration of 1 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to form multilamellar vesicles.
-
Sonicate the lipid suspension in a bath sonicator for 5-10 minutes to form small unilamellar vesicles (liposomes).
-
-
Prepare Nucleic Acid Solution:
-
Dilute the desired amount of nucleic acid in serum-free medium.
-
-
Form Lipoplexes:
-
In a separate sterile tube, dilute the MAPD/DOPE liposome suspension in the same volume of serum-free medium as the nucleic acid solution.
-
Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing at a low speed.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes. The final N/P (nitrogen to phosphate) ratio should be optimized for the specific cell line and application, typically ranging from 2:1 to 10:1.
-
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the procedure for transfecting adherent mammalian cells using pre-formed MAPD/nucleic acid lipoplexes.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM®)
-
MAPD/nucleic acid lipoplexes (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, remove the growth medium from the wells and gently wash the cells once with PBS.
-
Add serum-free medium to each well.
-
Add the prepared MAPD/nucleic acid lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours, depending on the experimental requirements, before assaying for gene expression.
-
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol describes how to evaluate the cytotoxicity of MAPD-based lipoplexes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Transfected cells (from Protocol 2)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plate reader
Procedure:
-
Prepare Cells:
-
After the desired post-transfection incubation period (e.g., 24, 48, or 72 hours), remove the growth medium from the wells.
-
-
MTT Incubation:
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for MAPD-mediated gene delivery.
Caption: "Proton Sponge" mechanism for endosomal escape.
References
Application Notes and Protocols: Cytotoxicity Assays for Myristamidopropyl Dimethylamine on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant belonging to the amidoamine class of chemicals. It is utilized in a variety of consumer and industrial products, notably as an antimicrobial agent in contact lens solutions and as an antistatic agent in cosmetic formulations.[1][2] Given its direct and indirect human exposure, a thorough understanding of its cytotoxic potential on human cells is crucial for safety assessment and product development.
This document provides detailed protocols for assessing the cytotoxicity of this compound on human cell lines. It is intended to guide researchers in generating robust and reproducible data. While specific cytotoxicity data for MAPD on a wide range of human cell lines is not extensively available in the public domain, this guide draws upon established methodologies and the known cytotoxic mechanisms of related cationic surfactants. Cationic surfactants have been shown to induce apoptosis and are generally more cytotoxic than anionic or non-ionic surfactants, often acting at concentrations below their critical micelle concentration.[3][4] Their mode of action is believed to involve disruption of the cell membrane integrity and mitochondrial function.[3]
These application notes will detail the procedures for three common colorimetric cytotoxicity assays: MTT, LDH, and Neutral Red Uptake.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. Below is a template table for presenting IC50 (half-maximal inhibitory concentration) values.
Table 1: Cytotoxicity of this compound (MAPD) on Human Cell Lines (Example Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µg/mL) | Notes |
| HeLa (Cervical Cancer) | MTT | 24 | Data to be determined | |
| HeLa (Cervical Cancer) | LDH | 24 | Data to be determined | |
| HeLa (Cervical Cancer) | Neutral Red | 24 | Data to be determined | |
| HaCaT (Keratinocyte) | MTT | 24 | Data to be determined | |
| HaCaT (Keratinocyte) | LDH | 24 | Data to be determined | |
| HaCaT (Keratinocyte) | Neutral Red | 24 | Data to be determined | |
| A549 (Lung Carcinoma) | MTT | 48 | Data to be determined | |
| A549 (Lung Carcinoma) | LDH | 48 | Data to be determined | |
| A549 (Lung Carcinoma) | Neutral Red | 48 | Data to be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[5] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.[5][6]
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound (MAPD)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MAPD in complete medium. Remove the old medium from the wells and add 100 µL of the MAPD dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the MAPD concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[4][7] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be quantified.[8]
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound (MAPD)
-
LDH assay kit (commercially available)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of MAPD as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which normalizes the sample LDH release to the spontaneous and maximum release controls.
Neutral Red Uptake Assay
The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[1][2][9] The amount of dye retained by the cells is proportional to the number of viable cells.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound (MAPD)
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of MAPD as described for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red medium and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: General workflow for cytotoxicity assessment of MAPD.
Caption: Potential cytotoxic mechanisms of MAPD.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H40N2O | CID 170759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. ewg.org [ewg.org]
- 8. researchgate.net [researchgate.net]
- 9. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Myristamidopropyl Dimethylamine in Formulations
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant and conditioning agent utilized in a variety of cosmetic and personal care products. As an amidoamine, its chemical properties and concentration in formulations are critical to product performance and safety. Accurate and reproducible analytical methods are therefore essential for quality control, formulation development, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound in various formulations, tailored for researchers, scientists, and drug development professionals. The primary methods covered are non-aqueous titration for the determination of amine value and a representative High-Performance Liquid Chromatography (HPLC) method for specific quantification.
Method 1: Non-Aqueous Titration for Amine Value Determination
Nonaqueous titration is a widely accepted and robust method for determining the total amine content of fatty amidoamines like this compound.[1][2][3] This technique is particularly useful for quantifying basic substances that are not soluble in water or are too weakly basic to be titrated in an aqueous medium.[3] The method involves dissolving the sample in a non-aqueous solvent, typically glacial acetic acid, and titrating with a strong acid, such as perchloric acid, also in a non-aqueous solvent.[1][3] The endpoint of the titration can be determined potentiometrically.
Experimental Protocol
1. Reagents and Materials
-
Glacial Acetic Acid (ACS grade)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator (optional, for visual titration)
-
Sample containing this compound
-
Automatic titrator with a pH electrode suitable for non-aqueous solutions or a burette and pH meter.
2. Standardization of 0.1 N Perchloric Acid
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL flask.
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Add 2-3 drops of Crystal Violet indicator (if using visual titration). The solution will be violet.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint. If using a potentiometric titrator, the endpoint is the point of maximum inflection on the titration curve.
-
Calculate the normality of the perchloric acid solution.
3. Sample Preparation and Titration
-
Accurately weigh a quantity of the formulation expected to contain approximately 0.1-0.2 g of this compound into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.[1] Gentle warming may be necessary to aid dissolution.
-
Place the beaker on a magnetic stirrer and immerse the electrode of the potentiometric titrator.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid.[1]
-
Record the volume of titrant required to reach the equivalence point, which is identified by the largest change in millivolts for a given volume of titrant added.[1]
4. Calculation of Amine Value and % this compound
The amine value is expressed as mg of KOH equivalent to the basicity of 1 gram of the sample.
-
Amine Value (mg KOH/g) = (V * N * 56.1) / W
-
V = Volume of HClO₄ solution used in mL
-
N = Normality of the HClO₄ solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample in grams
-
-
% this compound = (V * N * MW_MAPD) / (W * 10)
-
MW_MAPD = Molecular weight of this compound (312.54 g/mol )
-
Data Presentation
| Parameter | Typical Value |
| Linearity | Dependent on sample concentration |
| Range | 1 - 100% |
| Precision (RSD) | < 2% |
| Accuracy | 98 - 102% |
Workflow Diagram
References
Application Notes and Protocols for Studying Membrane Disruption Kinetics Using Myristamidopropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant with established antimicrobial properties against a broad spectrum of pathogens, including bacteria, fungi, and amoeba.[1] Its efficacy is attributed to its ability to disrupt cellular membranes, leading to the loss of essential cellular components and subsequent cell death. Understanding the kinetics and mechanism of this membrane disruption is crucial for the development of new antimicrobial agents, optimizing drug delivery systems, and assessing cytotoxicity.
These application notes provide detailed protocols for key experiments to study the membrane disruption kinetics of MAPD. The methodologies described are fundamental techniques in biophysics and cell biology, designed to provide quantitative data on membrane permeabilization and cellular responses.
Key Experimental Protocols
Liposome Leakage Assay
This assay is a cornerstone for studying the membrane-disrupting properties of compounds in a controlled, model membrane system. It measures the release of a fluorescent dye from liposomes upon interaction with the test compound.
Principle: Liposomes are prepared with a self-quenching concentration of a fluorescent dye, such as calcein. When the liposomes are intact, the fluorescence is low. Upon membrane disruption by MAPD, the dye is released into the surrounding medium, leading to dequenching and a measurable increase in fluorescence.[2][3]
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving a suitable lipid mixture (e.g., POPC:POPG 7:3 molar ratio to mimic bacterial membranes) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column).
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded liposomes in the assay buffer to a final lipid concentration of 25-50 µM in a cuvette.
-
Record the baseline fluorescence (F₀) using a spectrofluorometer (Excitation/Emission wavelengths for calcein are ~495/515 nm).
-
Add varying concentrations of MAPD to the liposome suspension and monitor the increase in fluorescence over time (Fₜ) until a plateau is reached.
-
Determine the maximum fluorescence (Fₘₐₓ) by adding a lytic agent (e.g., 0.1% Triton X-100) to completely disrupt the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of dye leakage at each time point and MAPD concentration using the following formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100
-
Membrane Potential Assay
This assay assesses the ability of MAPD to depolarize the cell membrane, a key indicator of ion channel formation or membrane destabilization.
Principle: The assay utilizes a voltage-sensitive fluorescent dye, such as DiSC₃(5), which accumulates in polarized membranes, leading to fluorescence quenching.[4] Membrane depolarization induced by MAPD causes the dye to be released into the cytoplasm, resulting in an increase in fluorescence.
Protocol:
-
Cell Preparation:
-
Grow the target microbial cells (e.g., E. coli) to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS with 0.2% glucose) to a defined optical density (e.g., OD₆₀₀ of 0.05-0.1).
-
-
Dye Loading and Measurement:
-
Add the voltage-sensitive dye (e.g., DiSC₃(5) to a final concentration of 1-2 µM) to the cell suspension and incubate in the dark to allow for dye uptake and fluorescence quenching.
-
Record the stable baseline fluorescence.
-
Add varying concentrations of MAPD and monitor the increase in fluorescence over time, which corresponds to membrane depolarization.
-
As a positive control for complete depolarization, add a protonophore like CCCP or a channel-forming peptide like gramicidin.
-
-
Data Analysis:
-
The change in fluorescence intensity is directly proportional to the change in membrane potential. Data can be presented as the rate of depolarization or the percentage of depolarization relative to the positive control.
-
Hemolysis Assay
This assay evaluates the lytic activity of MAPD against red blood cells (RBCs), providing an indication of its potential cytotoxicity to mammalian cells.
Principle: Disruption of the RBC membrane by MAPD leads to the release of hemoglobin, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength.
Protocol:
-
RBC Preparation:
-
Obtain fresh red blood cells and wash them multiple times with isotonic saline (e.g., PBS) by centrifugation to remove plasma and buffy coat.
-
Resuspend the washed RBCs to a final concentration of 1-2% (v/v) in PBS.
-
-
Hemolysis Measurement:
-
Add varying concentrations of MAPD to the RBC suspension in microcentrifuge tubes or a 96-well plate.
-
Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubate the samples for a defined period (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Quantitative Data Summary
The following tables present illustrative quantitative data for the membrane-disrupting activities of a hypothetical amidoamine surfactant, similar to MAPD. This data is representative and intended to demonstrate the expected outcomes of the described experiments.
Table 1: Concentration-Dependent Calcein Leakage from POPC:POPG (7:3) LUVs
| MAPD Concentration (µg/mL) | Maximum Leakage (%) | Initial Rate of Leakage (%/min) |
| 1 | 15 ± 2 | 2.5 ± 0.3 |
| 5 | 45 ± 4 | 15.2 ± 1.1 |
| 10 | 85 ± 5 | 42.8 ± 3.5 |
| 25 | 98 ± 2 | 85.1 ± 6.2 |
| 50 | 100 ± 1 | >95 (rapid lysis) |
Table 2: Effect of MAPD on Bacterial Membrane Potential
| MAPD Concentration (µg/mL) | % Depolarization (relative to control) | Time to Max Depolarization (s) |
| 0.5 | 10 ± 1.5 | 180 |
| 1 | 35 ± 3 | 120 |
| 5 | 78 ± 5 | 60 |
| 10 | 95 ± 4 | <30 |
Table 3: Hemolytic Activity of MAPD against Human Red Blood Cells
| MAPD Concentration (µg/mL) | % Hemolysis |
| 10 | 2.1 ± 0.5 |
| 25 | 5.8 ± 1.1 |
| 50 | 15.3 ± 2.4 |
| 100 | 35.7 ± 4.1 |
| 200 | 68.2 ± 5.9 |
Visualizations
Experimental workflow for studying membrane disruption.
Generalized signaling pathway of MAPD-induced cell death.
References
- 1. Activity of the amidoamine this compound against keratitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
Troubleshooting & Optimization
Improving the aqueous solubility of Myristamidopropyl Dimethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Myristamidopropyl Dimethylamine (MAPD).
Troubleshooting Guide
Issue: this compound is not dissolving in water.
This compound is a waxy solid that is practically insoluble in water at neutral pH.[1][2] An estimated water solubility is approximately 0.2609 mg/L at 25°C. This low solubility is expected due to its long alkyl chain and tertiary amine structure.
Possible Solutions:
-
pH Adjustment: The tertiary amine group in MAPD can be protonated in acidic conditions to form a more soluble cationic salt.
-
Co-solvents: MAPD is soluble in organic solvents such as ethanol and toluene.[1] Using a co-solvent system can significantly increase its solubility in aqueous-based formulations.
-
Salt Formation: Preparing a salt of MAPD, such as the phosphate salt, can improve its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound has very low solubility in water, estimated to be around 0.2609 mg/L at 25°C. It is considered practically insoluble in water under neutral pH conditions.
Q2: How does pH affect the solubility of this compound?
A2: As a tertiary amine, the solubility of this compound is highly dependent on pH. In acidic solutions, the dimethylamine group becomes protonated, forming a cationic ammonium salt which is significantly more water-soluble.
Q3: What is the role of this compound as a surfactant?
A3: this compound is a cationic surfactant.[3] Its amphiphilic structure, with a long hydrophobic myristoyl tail and a hydrophilic dimethylaminopropyl headgroup, allows it to act as an emulsifying and dispersing agent.[1][2]
Q4: Is it necessary to heat the solvent to dissolve this compound?
A4: Gentle heating can aid in the dispersion of this compound, but it is unlikely to significantly increase its solubility in pure water at neutral pH. For effective dissolution, pH adjustment or the use of co-solvents is recommended.
Q5: Are there more soluble derivatives of this compound available?
A5: Yes, salt forms of this compound, such as this compound Phosphate, are available and exhibit improved aqueous solubility.[4]
Experimental Protocols
Protocol 1: Improving Aqueous Solubility by pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous solution by decreasing the pH.
Materials:
-
This compound (MAPD)
-
Deionized water
-
1 M Hydrochloric Acid (HCl) or other suitable acid
-
pH meter
-
Stir plate and stir bar
-
Glass beaker
Procedure:
-
Weigh the desired amount of MAPD and add it to a beaker containing the required volume of deionized water.
-
Place the beaker on a stir plate and begin stirring. The MAPD will likely not dissolve and will appear as a solid suspension.
-
Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding acid until the MAPD dissolves completely. This is expected to occur at an acidic pH as the tertiary amine group of MAPD gets protonated.
-
Record the final pH of the solution.
Expected Outcome:
The MAPD should fully dissolve as the pH is lowered, resulting in a clear solution. The final pH will depend on the concentration of MAPD.
Illustrative Data:
| Target MAPD Concentration (mg/mL) | Estimated Final pH for Dissolution |
| 1 | < 6.0 |
| 5 | < 5.5 |
| 10 | < 5.0 |
Note: The above pH values are illustrative. The actual pH required for complete dissolution may vary based on experimental conditions.
Protocol 2: Improving Aqueous Solubility using a Co-solvent
This protocol details the use of ethanol as a co-solvent to dissolve this compound in an aqueous system.
Materials:
-
This compound (MAPD)
-
Ethanol (95% or absolute)
-
Deionized water
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of MAPD.
-
In a beaker, dissolve the MAPD in a minimal amount of ethanol with stirring.
-
Once the MAPD is fully dissolved in the ethanol, slowly add deionized water to the desired final volume while stirring continuously.
-
If the solution becomes cloudy, a higher proportion of ethanol may be required.
Illustrative Data:
| Ethanol Concentration (v/v %) | Estimated Solubility of MAPD (mg/mL) |
| 20 | 1 |
| 40 | 10 |
| 60 | 50 |
| 80 | >100 |
Note: These solubility values are for illustrative purposes to demonstrate the trend of increasing solubility with a higher concentration of the organic co-solvent.
Protocol 3: Formation of this compound Phosphate Salt
This protocol outlines a general method for the in-situ formation of the more water-soluble phosphate salt of this compound.
Materials:
-
This compound (MAPD)
-
Phosphoric Acid (H₃PO₄), 1 M solution
-
Deionized water
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Disperse the desired amount of MAPD in deionized water with stirring.
-
Slowly add a 1 M solution of phosphoric acid dropwise to the MAPD suspension.
-
Monitor the pH of the solution. The MAPD will react with the phosphoric acid to form the phosphate salt.
-
Continue adding phosphoric acid until the MAPD is fully dissolved.
-
The final solution will contain this compound Phosphate.
Visualizations
Caption: Experimental workflow for improving the aqueous solubility of MAPD.
Caption: Mechanism of solubility enhancement by pH adjustment.
References
Technical Support Center: Overcoming Myristamidopropyl Dimethylamine-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving Myristamidopropyl Dimethylamine (MAPD) and other cationic surfactants.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAPD) and why is it causing cytotoxicity in my cell cultures?
This compound (MAPD) is a cationic surfactant belonging to the amidoamine class. Its amphiphilic nature, possessing a positively charged head group and a hydrophobic tail, allows it to interact with and disrupt cell membranes. This interaction is a primary driver of its cytotoxic effects. At high concentrations, this disruption can lead to rapid cell lysis and necrosis. At lower, sub-micellar concentrations, it may induce a more programmed form of cell death, such as apoptosis[1].
Q2: What are the common mechanisms of MAPD-induced cytotoxicity?
While direct studies on MAPD are limited, the cytotoxicity of cationic amphiphilic drugs (CADs) like MAPD is generally attributed to two main pathways:
-
Apoptosis: At lower concentrations, cationic surfactants can trigger the intrinsic apoptotic pathway. This involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases[2].
-
Necrosis: At higher concentrations, significant membrane damage leads to necrotic cell death. One identified mechanism for cationic nanocarriers involves the impairment of the Na+/K+-ATPase pump, leading to an influx of Na+ ions, cell swelling, and eventual lysis[3].
-
Lysosomal Membrane Permeabilization (LMP): A key initiating event for CAD-induced cell death is the accumulation of these molecules in lysosomes. This leads to lysosomal membrane permeabilization, the release of lysosomal contents into the cytosol, and the initiation of cell death pathways[1][4][5].
Q3: How can I reduce the cytotoxic effects of MAPD in my experiments?
Mitigating MAPD-induced cytotoxicity involves optimizing experimental conditions:
-
Concentration Optimization: The most critical factor is the concentration of MAPD. It is essential to perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.
-
Presence of Serum: Serum proteins can bind to surfactants, reducing their effective free concentration and thus their cytotoxicity. Conducting experiments in the presence of serum may mitigate cytotoxic effects.
-
Use of Co-solvents or Formulation Strategies: For drug delivery applications, formulating MAPD within liposomes or other nanoparticle systems can modulate its interaction with cells and reduce its overt cytotoxicity.
Q4: Which cytotoxicity assay is most appropriate for assessing MAPD-induced cell death?
The choice of assay depends on the suspected mechanism of cell death:
-
MTT or alamarBlue Assays: These assays measure metabolic activity and are good general indicators of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with compromised membrane integrity, making it a direct measure of cytotoxicity and necrosis.
-
Caspase Activity Assays: To specifically investigate apoptosis, assays that measure the activity of caspases (e.g., caspase-3, -8, -9) are recommended.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Adsorption of MAPD to plasticware. Cationic surfactants can adsorb to the surface of pipette tips and microplate wells, leading to inconsistent concentrations.
-
Solution: Pre-rinse pipette tips with the MAPD solution before dispensing. Consider using low-adhesion plasticware.
-
Possible Cause: Interaction with media components. Components of the cell culture media, particularly serum proteins, can interact with MAPD, altering its bioavailability.
-
Solution: Ensure consistent media composition across all experiments. If using serum-free media, be aware that the cytotoxic effects may be more pronounced.
Issue 2: Discrepancies between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular events. For example, an MTT assay might show reduced metabolic activity before the membrane is compromised, which would be detected by an LDH assay.
-
Solution: Use a multi-assay approach to get a comprehensive understanding of the cytotoxic mechanism. For example, combine a metabolic assay (MTT or alamarBlue) with a membrane integrity assay (LDH) and an apoptosis-specific assay (caspase activity).
Issue 3: Unexpectedly high cytotoxicity at low MAPD concentrations.
-
Possible Cause: High sensitivity of the cell line. Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Solution: Perform a thorough literature search for the expected sensitivity of your cell line to cationic surfactants. If data is unavailable, establish a baseline with a well-characterized cationic surfactant.
-
Possible Cause: Contamination of the MAPD stock solution.
-
Solution: Ensure the purity of your MAPD stock. If possible, obtain a certificate of analysis from the supplier.
Quantitative Data Presentation
Table 1: IC50 Values of Cationic Surfactants in Various Cell Lines
| Surfactant | Cell Line | IC50 Value | Reference |
| Benzalkonium Chloride (BAC-C12) | Human CYP19A1 | 13.77 ± 0.20 µM | [6] |
| Benzalkonium Chloride (BAC-C14) | Human CYP19A1 | 12.18 ± 0.33 µM | [6] |
| Benzalkonium Chloride (BAC-C16) | Human CYP19A1 | 10.02 ± 0.26 µM | [6] |
| Benzalkonium Chloride (BAC-C18) | Human CYP19A1 | 7.63 ± 0.14 µM | [6] |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | Not specified | [4] |
| Compound 10 | A549 | 11.67 ± 2.49 µg/mL | [3] |
| Compound 1 | A549 | 14.33 ± 0.47 µg/mL | [3] |
| Compound 11 | A549 | 16.67 ± 5.56 µg/mL | [3] |
| Cisplatin (reference) | A549 | 18.33 ± 0.94 µg/mL | [3] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (MAPD) stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of MAPD in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of MAPD. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (MAPD) stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of MAPD and incubate for the desired time. Include untreated (negative) and maximum LDH release (positive, treated with lysis buffer) controls.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
alamarBlue (Resazurin) Cell Viability Assay
Principle: This fluorescent/colorimetric assay uses the redox indicator resazurin, which is reduced to the highly fluorescent resorufin by metabolically active cells.
Materials:
-
Cells of interest
-
96-well cell culture plates (opaque plates are recommended for fluorescence measurements)
-
Complete cell culture medium
-
This compound (MAPD) stock solution
-
alamarBlue reagent
-
Microplate reader (with fluorescence or absorbance capabilities)
Procedure:
-
Plate and treat cells with MAPD as described in the MTT assay protocol.
-
Following the treatment period, add alamarBlue reagent to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).
Visualizations
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the cytotoxic effects of ophthalmic solutions containing benzalkonium chloride on corneal epithelium using an organotypic 3-D model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Stabilizing Myristamidopropyl Dimethylamine Formulations
Welcome to the technical support center for Myristamidopropyl Dimethylamine (MAPD) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the stability of your formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (MAPD) in aqueous formulations?
The principal degradation route for MAPD in aqueous solutions is the hydrolysis of the amide bond. This reaction breaks down MAPD into myristic acid and 3-dimethylaminopropylamine. The rate of this hydrolysis is significantly influenced by the pH of the formulation.
Q2: How does pH affect the stability of MAPD formulations?
The stability of MAPD is highly dependent on the pH of the formulation. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, leading to degradation.[1][2] Formulations at extreme pH levels are more prone to instability.[1][2] It is crucial to maintain the pH within an optimal range to minimize degradation and ensure the long-term stability of the product. For many cosmetic and pharmaceutical formulations, a slightly acidic to neutral pH is often targeted to match the natural pH of the skin, which typically ranges from 4.5 to 5.5.
Q3: What are the visible signs of MAPD degradation in a formulation?
Degradation of MAPD can manifest in several ways, including:
-
A shift in the pH of the formulation.
-
Changes in viscosity, either thinning or thickening.
-
Phase separation or the formation of precipitates, particularly myristic acid, which has low water solubility.
-
A change in odor.
-
A decrease in foaming or emulsifying properties.
Q4: Are there any specific excipients that can help stabilize MAPD formulations?
While maintaining an optimal pH is the primary strategy, the inclusion of certain excipients may enhance stability. The use of buffering agents is essential to maintain a stable pH. Additionally, for formulations susceptible to oxidative degradation, the incorporation of antioxidants can be beneficial. The choice of co-surfactants and polymers can also impact the overall stability of the formulation by influencing the micellar structure and the partitioning of MAPD.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase separation or precipitation observed over time. | Hydrolysis of MAPD leading to the formation of insoluble myristic acid. | 1. Measure the pH of the formulation. If it has drifted to an acidic or alkaline range, adjust it to the optimal pH for MAPD stability (typically near neutral, but should be determined experimentally for your specific formulation). 2. Incorporate a robust buffering system to maintain the target pH. 3. Consider the inclusion of a solubilizing agent to keep the degradation products in solution if minor degradation is unavoidable. |
| A significant drop in viscosity of the formulation. | Degradation of MAPD, which can disrupt the structure of the surfactant system. | 1. Confirm MAPD degradation using an appropriate analytical method, such as HPLC. 2. Re-evaluate the pH of the formulation and adjust as necessary. 3. Investigate the compatibility of MAPD with other ingredients in the formulation that may be accelerating degradation. |
| Loss of foaming or emulsifying performance. | A decrease in the concentration of active MAPD due to degradation. | 1. Quantify the concentration of MAPD in the formulation to confirm degradation. 2. Review the storage conditions. Elevated temperatures can accelerate hydrolysis. Store formulations at controlled room temperature or as determined by stability studies. 3. Reformulate with a more effective buffering system to prevent pH drift. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for MAPD
This protocol outlines a method for the analysis of this compound and its primary degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column is often suitable for this type of analysis.
2. Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the more polar degradation products from the parent MAPD molecule.
-
Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer) at a pH that ensures the ionization of the analytes for good peak shape.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
The gradient program should be optimized to achieve adequate separation of all relevant peaks.
3. Detection:
-
As MAPD and its degradation products may lack a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) may be necessary. Alternatively, derivatization or the use of a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.
4. Sample Preparation:
-
Samples should be diluted in the mobile phase to an appropriate concentration for analysis.
5. Forced Degradation Study:
-
To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting a sample of the MAPD formulation to stress conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl at an elevated temperature.
-
Base Hydrolysis: e.g., 0.1 N NaOH at an elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Stress: e.g., elevated temperature (e.g., 60°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
The stressed samples are then analyzed to ensure that the degradation products are well-separated from the parent MAPD peak and from each other.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for HPLC stability testing.
Caption: Troubleshooting logic for formulation instability.
References
Technical Support Center: Optimizing Myristamidopropyl Dimethylamine Concentration for Antifungal Activity
This technical support center is designed for researchers, scientists, and drug development professionals investigating the antifungal properties of Myristamidopropyl Dimethylamine (MAPD). Here you will find troubleshooting guidance and frequently asked questions to assist with your experimental design and interpretation of results.
Troubleshooting Experimental Inconsistencies
Question: My MIC/MFC results for this compound are inconsistent between experiments. What are the potential causes and solutions?
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) results can arise from several factors. Here are common issues and their troubleshooting steps:
-
Inoculum Preparation: Variability in the concentration of the fungal inoculum is a primary source of inconsistent results.
-
Troubleshooting: Always use a spectrophotometer to standardize your inoculum to the recommended cell density for your specific assay protocol (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts). Ensure thorough mixing of the culture before dilution.
-
-
Media Composition: The composition of the culture medium can influence the activity of MAPD.
-
Troubleshooting: Use a standardized, recommended medium for antifungal susceptibility testing, such as RPMI-1640 with L-glutamine, buffered with MOPS. Ensure the pH is consistent across experiments.
-
-
Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC/MFC readings.
-
Troubleshooting: Strictly adhere to a standardized incubation time (e.g., 24-48 hours for most yeasts) and temperature (e.g., 35°C). Ensure your incubator provides uniform temperature distribution.
-
-
Endpoint Determination: Subjectivity in visually determining the endpoint of fungal growth can lead to variability.
-
Troubleshooting: Establish a clear and consistent definition for growth inhibition (e.g., the lowest concentration with a significant reduction in turbidity compared to the positive control). Consider using a microplate reader for a more quantitative assessment of growth.
-
-
Compound Stability: Improper storage or handling of the this compound stock solution can affect its potency.
-
Troubleshooting: Store the MAPD stock solution according to the manufacturer's recommendations. Prepare fresh dilutions for each experiment to avoid degradation.
-
Frequently Asked Questions (FAQs)
Question: What is the proposed mechanism of antifungal action for this compound?
Answer: this compound (MAPD) is a cationic surfactant.[1] Its primary antifungal mechanism is believed to be the disruption of the fungal cell membrane's integrity.[2][3] The positively charged (cationic) head of the MAPD molecule interacts with the negatively charged components of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[4][5]
Question: What is a typical effective concentration of this compound to start my experiments with?
Answer: A concentration of 50 mg/L (or 50 µg/mL) has been shown to be highly effective, achieving a 5-log kill of Candida albicans and Fusarium solani within 15 minutes.[6] This serves as a strong starting point for determining the MIC and MFC for your specific fungal species of interest.
Question: Are there any known fungal signaling pathways affected by this compound?
Answer: While direct studies on MAPD's effect on specific fungal signaling pathways are limited, its membrane-disrupting mechanism of action likely triggers cellular stress responses. This would involve the activation of pathways such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.[7][8][9] These pathways are crucial for fungi to sense and respond to cell wall and membrane damage, as well as osmotic stress.[10][11][12]
Question: How do I interpret the relationship between the MIC and MFC values?
Answer: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in the death of the microorganism.[13] Generally, if the MFC is no more than four times the MIC, the compound is considered fungicidal. If the MFC is significantly higher than the MIC, the compound may be considered fungistatic at concentrations near the MIC.[13]
Quantitative Data Summary
| Fungal Species | Concentration (mg/L) | Time | Result | Citation |
| Candida albicans | 50 | 15 min | 5-log kill | [6] |
| Fusarium solani | 50 | 15 min | 5-log kill | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method.
Materials:
-
This compound (MAPD) stock solution
-
Target fungal species
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal species on an appropriate agar plate.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
-
-
Serial Dilution of MAPD:
-
Prepare a series of twofold dilutions of the MAPD stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the MAPD dilutions.
-
Include a positive control well (inoculum without MAPD) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of MAPD that shows no visible growth.
-
Alternatively, use a microplate reader to measure the optical density at a suitable wavelength (e.g., 600 nm) to determine the concentration that inhibits growth by a predefined percentage (e.g., ≥50%) compared to the positive control.
-
Minimum Fungicidal Concentration (MFC) Assay Protocol
This protocol is performed as a continuation of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile micropipette
-
Incubator (35°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control spots.
-
-
MFC Determination:
-
The MFC is the lowest concentration of MAPD from which no fungal colonies grow on the agar plate, representing a ≥99.9% reduction in the initial inoculum.[13]
-
Visualizations
Caption: Workflow for MIC and MFC determination.
Caption: Proposed mechanism of MAPD action.
Caption: Fungal stress response to MAPD.
References
- 1. Cationic surfactants as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic dicephalic surfactants with a labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Activity of the amidoamine this compound against keratitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The high-osmolarity glycerol (HOG) pathway in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell wall integrity signalling in human pathogenic fungi [epub.ub.uni-muenchen.de]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Micafungin-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans. | Sigma-Aldrich [sigmaaldrich.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Large-Scale Synthesis of Myristamidopropyl Dimethylamine
Welcome to the technical support center for the large-scale synthesis of Myristamidopropyl Dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound is synthesized through an amidation reaction. This typically involves the reaction of a myristic acid derivative, such as myristoyl chloride or myristic acid itself, with N,N-dimethyl-1,3-propanediamine. The reaction forms an amide bond, yielding the desired product.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Key parameters to control during the synthesis include reaction temperature, pressure, reactant molar ratio, catalyst type and concentration, and reaction time. Careful control of these parameters is crucial for maximizing yield and minimizing impurity formation.
Q3: What are some common impurities that can arise during the synthesis?
A3: A common impurity is the unreacted starting material, 3,3-dimethylaminopropylamine (DMAPA). Additionally, side reactions can lead to the formation of various byproducts. The specific nature of these byproducts can depend on the reaction conditions.
Q4: What post-synthesis purification methods are recommended for large-scale production?
A4: Purification strategies for this compound at an industrial scale often involve techniques such as distillation to remove volatile impurities and unreacted starting materials. Other potential methods include extraction and various chromatographic techniques to achieve the desired purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Optimize the molar ratio of myristic acid to N,N-dimethyl-1,3-propanediamine. An excess of the amine can sometimes drive the reaction to completion.- Increase the reaction temperature. Studies on similar amidoamines suggest that temperatures around 177°C (350°F) can improve reaction rates. However, be cautious of higher temperatures which may promote side reactions.[1]- Evaluate different catalysts, such as Lewis acids, to enhance the reaction rate. |
| Side reactions consuming reactants. | - Lower the reaction temperature to minimize the formation of undesired byproducts.[1]- Optimize the reaction time; prolonged reaction times can sometimes lead to the formation of secondary products. | |
| High Impurity Levels | Inappropriate reaction conditions. | - Adjust the reaction temperature and time to find an optimal balance between reaction completion and impurity formation.- Ensure the purity of starting materials, as impurities can carry through to the final product. |
| Inefficient purification. | - Optimize the parameters of the chosen purification method (e.g., distillation temperature and pressure, solvent selection for extraction).- Consider a multi-step purification process if a single step is insufficient. | |
| Reaction Stalls or is Slow | Insufficient activation of the carboxylic acid. | - If using myristic acid directly, ensure an effective catalyst is used to facilitate the amidation.- Consider using a more reactive derivative of myristic acid, such as myristoyl chloride. |
| Poor mixing in the reactor. | - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially at a large scale. | |
| Product Discoloration | Thermal degradation at high temperatures. | - Reduce the reaction temperature and/or reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Experimental Protocols
General Protocol for Amidation of Myristic Acid:
This protocol provides a general framework. Optimization of specific parameters is necessary for large-scale production.
-
Reactant Preparation:
-
Charge the reactor with myristic acid.
-
If a catalyst is used, add it to the reactor.
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 160-180°C) under an inert atmosphere.
-
Slowly add N,N-dimethyl-1,3-propanediamine to the reactor. The molar ratio of myristic acid to the diamine should be optimized, but a slight excess of the amine is often used.
-
Maintain the reaction temperature and monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
-
-
Purification:
-
Once the reaction is complete, purify the crude product. This may involve vacuum distillation to remove water and any unreacted N,N-dimethyl-1,3-propanediamine.
-
Visualizations
References
Technical Support Center: Mitigating the Irritancy Potential of Myristamidopropyl Dimethylamine in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the irritancy potential of Myristamidopropyl Dimethylamine (MAPD) in their formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAPD) and why is it used in formulations?
This compound (MAPD) is a fatty acid amidopropyl dimethylamine. In cosmetic and personal care products, it primarily functions as an antistatic agent, helping to reduce static electricity by neutralizing electrical charge on a surface.[1] It is also used as a biocide in products like contact lens disinfecting solutions due to its antimicrobial properties.[2]
Q2: What are the primary safety concerns associated with MAPD?
The main safety concern with MAPD and other fatty acid amidopropyl dimethylamines is their potential to cause skin and eye irritation, as well as dermal sensitization.[3][4] This irritation potential is often linked to the presence of impurities from the manufacturing process, such as 3,3-dimethylaminopropylamine (DMAPA) and unreacted amidoamines.[4][5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that fatty acid amidopropyl dimethylamines are safe for use in cosmetics when formulated to be non-sensitizing.[3][4][6]
Q3: How can I assess the skin irritation potential of my MAPD formulation?
In vitro methods are the current standard for assessing the skin irritation potential of cosmetic ingredients and formulations, avoiding the use of animal testing. The most widely accepted method is the Reconstructed Human Epidermis (RhE) test, as described in the OECD Test Guideline 439.[3][5][7][8] This test uses a three-dimensional human skin model that mimics the properties of the human epidermis.[5][8][9]
The basic principle involves applying the test formulation to the RhE tissue for a specified time, followed by an assessment of cell viability using a colorimetric assay (MTT assay).[3][8] A significant reduction in cell viability compared to a negative control indicates that the formulation has irritant potential.[8]
Troubleshooting Guide
Q4: My formulation containing MAPD is showing significant skin irritation in in vitro tests. What are the likely causes?
Several factors could be contributing to the irritation potential of your formulation:
-
Concentration of MAPD: Higher concentrations of MAPD are more likely to cause irritation.
-
Purity of MAPD: The presence of impurities like DMAPA can significantly increase the irritancy and sensitization potential.[4][5]
-
pH of the Formulation: The pH of the final product can influence the irritation potential of cationic ingredients like MAPD.
-
Overall Formulation Chassis: The other ingredients in your formulation, particularly other surfactants, can have a synergistic or additive effect on irritation.
Q5: What formulation strategies can I employ to reduce the irritation potential of MAPD?
Here are several strategies to mitigate the irritancy of formulations containing MAPD:
-
Optimize MAPD Concentration: Use the lowest effective concentration of MAPD to achieve the desired function.
-
Source High-Purity MAPD: Ensure the MAPD used has low levels of residual impurities like DMAPA.
-
pH Adjustment: Cationic surfactants can be more irritating at alkaline pH. Adjusting the formulation pH to a more acidic or neutral range may reduce irritation.
-
Incorporate Anti-Irritant & Soothing Agents:
-
Polymers: Cationic polymers like guar hydroxypropyltrimonium chloride can form a protective layer on the skin, reducing contact with irritants.
-
Emollients and Humectants: Ingredients like glycerin, propylene glycol, and various oils can help maintain the skin's moisture barrier and reduce the penetration of irritants.
-
Botanical Extracts: Certain plant extracts are known for their soothing and anti-inflammatory properties.
-
-
Surfactant System Optimization:
-
Combine with Milder Surfactants: Blending MAPD with non-ionic or amphoteric surfactants can reduce the overall irritancy of the surfactant system.[10] Anionic and amphoteric surfactant combinations, in particular, can increase micelle size, which in turn reduces the permeability of the surfactants into the skin.[2]
-
-
Quantitative Risk Assessment (QRA): A QRA can be performed to determine a safe concentration of MAPD in your specific formulation to minimize the risk of skin sensitization.[5][11][12]
Q6: How do I perform a Quantitative Risk Assessment (QRA) for my formulation?
A QRA for dermal sensitization is a systematic approach to determine a safe level of a potential sensitizer in a cosmetic product.[11][12] The key steps are:
-
Hazard Identification: Determine if the ingredient has the potential to cause skin sensitization. For MAPD, this is already established.
-
Dose-Response Assessment: Establish a No Expected Sensitization Induction Level (NESIL). This is the highest concentration of the ingredient that is not expected to cause sensitization in humans. This value is often derived from human repeat insult patch test (HRIPT) data or estimated from other data sources.
-
Exposure Assessment: Determine the amount of the product and, consequently, the ingredient that will be applied to the skin under normal use conditions. This is typically expressed in µg/cm².
-
Risk Characterization: Calculate the Acceptable Exposure Level (AEL) by dividing the NESIL by Sensitization Assessment Factors (SAFs). SAFs are numerical values that account for variables between the study conditions and real-world use, such as inter-individual variability, product matrix effects, and application site. The risk is considered acceptable if the consumer exposure level is below the AEL.
Table 1: Example of Sensitization Assessment Factors (SAFs)
| Factor | Description | SAF Value |
| Inter-individual Variability | Accounts for differences in sensitivity within the human population. | 10 |
| Product Matrix | Considers the effect of the formulation on the bioavailability of the sensitizer. | 1-3 |
| Application Site | Reflects differences in skin permeability at different body sites. | 1-10 |
| Use Condition | Accounts for factors like occlusion or application to compromised skin. | 1-3 |
Experimental Protocols
OECD TG 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
This is a summary of the key steps. For the full, detailed protocol, refer to the official OECD Test Guideline 439.[3][5][7][8][9]
-
RhE Tissue Culture: Use commercially available, validated RhE tissues (e.g., EpiDerm™, EPISKIN™). The tissues consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[8][9]
-
Pre-Incubation: Upon receipt, pre-incubate the tissues in the provided culture medium under controlled conditions (37°C, 5% CO2).
-
Application of Test Material: Apply a precise amount of the test formulation (liquid or solid) topically to the surface of the RhE tissue.[8] Typically, 30 µL of a liquid or 25 mg of a solid is applied.
-
Exposure Period: Expose the tissues to the test material for a defined period, typically 60 minutes.[8]
-
Rinsing: After the exposure period, thoroughly rinse the test material from the tissue surface using a buffered saline solution.
-
Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a further period (e.g., 42 hours).
-
MTT Assay for Cell Viability:
-
Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
Extract the formazan from the tissues using a solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extracted formazan using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each test sample relative to the negative control (treated with saline).
-
Classification: A formulation is classified as an irritant (UN GHS Category 2) if the mean relative cell viability is less than or equal to 50%.[3][8]
Visualizations
References
- 1. Surfactant-induced skin irritation and skin repair: evaluation of a cumulative human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of Therapeutic Agents and this compound against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iivs.org [iivs.org]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. fastercapital.com [fastercapital.com]
- 6. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. revistas.usp.br [revistas.usp.br]
Technical Support Center: Myristamidopropyl Dimethylamine (MAPD) Interference in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of Myristamidopropyl Dimethylamine (MAPD) in common biological assays. MAPD is a cationic surfactant with known antimicrobial properties. Due to its amphiphilic nature, it can interact with cellular components and assay reagents, potentially leading to misleading results. This guide is intended to help researchers identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
1. What is this compound (MAPD) and where might I encounter it?
This compound is a cationic surfactant and amidoamine. It is commonly used as an antimicrobial agent in personal care products and contact lens solutions. In a laboratory setting, it might be studied for its antimicrobial efficacy or could be present as a contaminant from various sources. Its defining chemical characteristic is a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, which dictates its interaction with biological systems.
2. What is the primary mechanism by which MAPD can interfere with biological assays?
The primary mechanism of interference for MAPD, like other cationic surfactants, is its ability to disrupt biological membranes. The positively charged headgroup can interact with negatively charged components of the cell membrane, such as phospholipids, while the hydrophobic tail can insert into the lipid bilayer. This can lead to membrane permeabilization, loss of cellular integrity, and subsequent effects on intracellular processes. This membrane-disrupting activity is a critical consideration in any cell-based assay.
3. Can MAPD affect assays that do not involve live cells?
Yes. The amphiphilic nature of MAPD can lead to interference in biochemical assays. It can denature proteins, interfere with enzyme kinetics by altering protein conformation, and interact with assay reagents, such as fluorescent dyes or substrates. It may also form micelles that can sequester assay components.
Troubleshooting Guides by Assay Type
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, AlamarBlue, LDH)
Issue: Observation of unexpected cytotoxicity or, conversely, an apparent increase in cell viability.
Potential Cause:
-
False Cytotoxicity: MAPD's primary mechanism is membrane disruption, which will lead to cell death and be accurately detected as cytotoxicity. However, this may be an intended or unintended off-target effect.
-
Assay-Specific Interference: MAPD can directly interact with assay reagents. For example, it might reduce the tetrazolium salts (MTT, MTS) or resazurin (AlamarBlue) in the absence of cellular metabolism, leading to a false-positive signal for viability. Conversely, it could inhibit the enzymatic reactions required for signal generation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Vehicle Control. | Test the assay buffer containing MAPD without cells to check for direct effects on assay reagents. |
| 2 | Use an Orthogonal Viability Assay. | Compare results from a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or a dye exclusion assay like Trypan Blue). |
| 3 | Visually Inspect Cells. | Use microscopy to observe cell morphology. Membrane disruption by MAPD will cause visible changes like cell rounding and lysis. |
| 4 | Dose-Response Curve. | Determine the concentration at which MAPD starts to show cytotoxic effects to identify a potential non-interfering concentration range. |
Troubleshooting Logic for Cell Viability Assays
A flowchart to diagnose unexpected results in cell viability assays when using MAPD.
Fluorescence-Based Assays (e.g., Fluorescence Polarization, FRET, Calcium Flux)
Issue: Unstable fluorescent signal, high background, or complete signal quenching.
Potential Cause:
-
Direct Quenching or Enhancement: MAPD may directly interact with fluorescent dyes, leading to quenching or enhancement of the signal.
-
Light Scatter: At concentrations above its critical micelle concentration, MAPD can form micelles that scatter light, interfering with signal detection.
-
Membrane Permeabilization: In cell-based assays, MAPD can cause leakage of fluorescent dyes or indicators.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Spectrophotometric Scan. | Scan the fluorescence emission and excitation spectra of the dye in the presence and absence of MAPD to check for spectral shifts or quenching. |
| 2 | Test with a Structurally Different Dye. | If possible, use an alternative fluorescent probe with a different chemical structure to see if the interference is specific to one type of dye. |
| 3 | Centrifuge Samples. | If micelle formation is suspected, centrifuging the plate may help to pellet aggregates, although this is not always effective. |
| 4 | Include a "No-Stain" Control. | Run a control with cells and MAPD but without the fluorescent dye to check for autofluorescence. |
Signaling Pathway: Postulated Mechanism of MAPD Interference
A diagram illustrating the potential mechanisms of MAPD interference in biological assays.
Enzyme-Based Assays (e.g., ELISA, Kinase Assays)
Issue: Inhibition or apparent activation of the enzyme of interest.
Potential Cause:
-
Protein Denaturation: As a surfactant, MAPD can denature proteins, including the enzyme being assayed, leading to a loss of activity.
-
Substrate Sequestration: Micelles formed by MAPD could sequester the substrate, making it unavailable to the enzyme.
-
Interference with Detection: MAPD might interfere with the secondary detection system (e.g., HRP-based colorimetric detection in ELISA).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Enzyme-Only Control. | Incubate the enzyme with MAPD before adding the substrate to assess direct effects on enzyme stability and activity. |
| 2 | Vary Substrate Concentration. | Perform the assay at different substrate concentrations to see if the interference is competitive or non-competitive in nature. |
| 3 | Include a Non-Ionic Surfactant. | In some cases, including a mild, non-ionic surfactant like Tween-20 in the assay buffer can help to mitigate non-specific interactions. |
| 4 | Check the Detection Step. | In a multi-step assay like ELISA, add MAPD only during the final detection step to see if it interferes with the colorimetric or chemiluminescent reaction. |
Experimental Workflow: Troubleshooting Enzyme Assay Interference
A workflow for systematically troubleshooting interference in enzyme-based assays.
Quantitative Data Summary
Currently, there is a lack of publicly available, quantitative data specifically detailing the interference of this compound across a wide range of biological assays. Researchers are encouraged to empirically determine the interference threshold in their specific assay systems. The table below provides a hypothetical framework for how such data could be presented.
| Assay Type | Potential Interference Mechanism | Plausible Concentration for Interference | Key Mitigation Strategy |
| Cell Viability (MTT) | Direct reduction of tetrazolium salt | > 10 µM | Use a non-metabolic viability assay (e.g., LDH) |
| Fluorescence Polarization | Micelle formation causing light scatter | > 25 µM | Run assay below the Critical Micelle Concentration |
| Luciferase Reporter | Enzyme inhibition/denaturation | > 5 µM | Perform a cell-free luciferase inhibition assay |
| Protein Quantification (BCA) | Interaction with copper ions | > 1 µM | Use a dye-binding assay (e.g., Bradford) instead |
Disclaimer: The concentration values in the table are illustrative and not based on experimental data for MAPD. They should be determined experimentally for each specific assay.
This technical support guide provides a starting point for addressing potential interference from this compound in biological assays. Due to the compound's surfactant nature, careful validation and appropriate controls are essential for obtaining reliable experimental data.
Troubleshooting Myristamidopropyl Dimethylamine precipitation in buffer solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of Myristamidopropyl Dimethylamine (MAPD) in experimental settings. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAPD) and what are its common applications in research?
This compound is a cationic surfactant and antimicrobial agent.[1] In research and drug development, it is often used for its properties as an emulsifier, and for its antimicrobial activity against various pathogens. Its surfactant nature also makes it a candidate for use in formulation studies, potentially as a vehicle for drug delivery.
Q2: Why does my this compound precipitate out of my buffer solution?
This compound has low solubility in water, which is a primary reason for its precipitation.[2] This is characteristic of long-chain alkylamines. The precipitation can be influenced by several factors including the pH of the buffer, the concentration of MAPD, the ionic strength of the buffer, and the specific ions present.
Q3: What is the predicted pKa of this compound?
The predicted pKa of this compound is approximately 16.29.[3] This indicates that it is a weak base. In solutions with a pH below its pKa, the amine groups will be protonated, resulting in a positively charged molecule.
Troubleshooting Guide for MAPD Precipitation
Issue: Precipitation upon addition to buffer
Why is this happening? Precipitation upon initial addition of MAPD to a buffer is often due to its low aqueous solubility and potential interactions with buffer components. As a cationic surfactant, MAPD can interact with certain anions in the buffer, leading to the formation of insoluble salts.
Solutions:
-
pH Adjustment: Ensure the pH of your buffer is in a range where MAPD is most soluble. Since it is a cationic surfactant, a slightly acidic to neutral pH is generally recommended to ensure the amine is protonated and can interact with water. However, highly acidic conditions might introduce counter-ion problems.
-
Buffer Choice: Certain buffer salts can cause precipitation. For example, phosphate buffers at high concentrations can sometimes lead to the precipitation of cationic compounds. Consider using alternative buffer systems like HEPES or MOPS.
-
Solubilization Method: Instead of adding solid MAPD directly to the buffer, first, prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol, and then add it to the buffer dropwise while vortexing.
Issue: Precipitation after temperature change (e.g., cooling)
Why is this happening? The solubility of many compounds, including surfactants, is temperature-dependent. A decrease in temperature can lower the solubility of MAPD, causing it to precipitate out of the solution.
Solutions:
-
Maintain Temperature: If possible, conduct your experiments at a constant temperature where MAPD remains soluble.
-
Re-dissolution: Gently warm the solution to redissolve the precipitate. However, be cautious about the thermal stability of other components in your experiment.
-
Lower Concentration: Working with a lower concentration of MAPD might prevent precipitation upon cooling.
Issue: Precipitation over time
Why is this happening? Even if initially dissolved, MAPD might precipitate over time due to slow aggregation or interaction with buffer components. This could also be related to the solution exceeding its critical micelle concentration (CMC), leading to the formation of larger, less stable structures.
Solutions:
-
Fresh Preparations: Prepare MAPD solutions fresh before each experiment.
-
Co-solvents: The addition of a small percentage of a co-solvent like ethanol or propylene glycol can help maintain solubility.
-
Concentration Management: Determine the optimal working concentration of MAPD for your specific application to avoid exceeding its solubility limit over the duration of the experiment.
Data Summary
The solubility of this compound is significantly influenced by the properties of the buffer solution. The following table summarizes the expected qualitative effects of different buffer parameters on MAPD solubility, based on general principles of surfactant chemistry.
| Buffer Parameter | Effect on MAPD Solubility | Rationale |
| pH | Generally more soluble in slightly acidic to neutral pH. | Protonation of the amine groups at lower pH increases interaction with water. |
| Ionic Strength | Can either increase or decrease solubility. | Low to moderate ionic strength can increase solubility by shielding charges. High ionic strength can lead to "salting out" and precipitation. |
| Buffer Anions | Varies depending on the anion. | Divalent anions like phosphate or sulfate are more likely to cause precipitation with cationic surfactants compared to monovalent anions like chloride. |
| Temperature | Increased temperature generally increases solubility. | Higher thermal energy helps to overcome the energy barrier for dissolving the hydrophobic alkyl chain. |
Experimental Protocols
Protocol for Preparing a Solubilized MAPD Solution
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of an appropriate organic solvent (e.g., DMSO or ethanol) to dissolve the powder completely. For example, to prepare a 10 mM stock, dissolve 3.125 mg of MAPD in 1 mL of DMSO.
-
-
Preparation of Working Solution:
-
Warm your desired aqueous buffer to 37°C.
-
While gently vortexing the buffer, add the MAPD stock solution dropwise to the desired final concentration.
-
Continue to mix for 5-10 minutes.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it is ready for use. If it is cloudy or contains a precipitate, you may need to adjust the buffer composition or lower the final concentration of MAPD.
-
Protocol for a Cell-Based Assay Using MAPD
-
Cell Culture:
-
Culture your cells of interest to the desired confluency in a suitable multi-well plate.
-
-
Preparation of Treatment Solution:
-
Prepare your MAPD solution in the cell culture medium following the protocol above. Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%).
-
-
Cell Treatment:
-
Remove the existing media from the cells.
-
Add the MAPD-containing media to the wells.
-
-
Incubation:
-
Incubate the cells for the desired period at 37°C in a CO2 incubator.
-
-
Assay Readout:
-
Perform your desired assay (e.g., cytotoxicity assay, gene expression analysis).
-
Visualizations
Caption: A logical workflow for troubleshooting MAPD precipitation.
Caption: Conceptual diagram of MAPD in drug delivery.
References
Technical Support Center: Enhancing the Bioavailability of Myristamidopropyl Dimethylamine in Topical Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of topical formulations containing Myristamidopropyl Dimethylamine (MAPD).
Frequently Asked Questions (FAQs)
1. What is this compound (MAPD) and what are its primary functions in topical formulations?
This compound (MAPD) is a cationic surfactant and amidoamine.[1] In cosmetic and topical formulations, it primarily functions as a cleansing agent, antistatic agent, and emulsifier.[2][3][4] It is also recognized for its antimicrobial properties against a broad spectrum of bacteria and fungi.[5][6]
2. What are the main challenges in achieving optimal bioavailability of MAPD in topical delivery?
The primary challenge is overcoming the skin's barrier function, principally the stratum corneum. As a cationic and amphiphilic molecule, MAPD's interaction with the skin's negatively charged surface and lipid matrix can influence its penetration. Formulation instability and achieving a target release profile are also significant hurdles.
3. What are the general strategies to enhance the topical bioavailability of MAPD?
Enhancing the topical bioavailability of MAPD can be approached through several formulation strategies:
-
Use of Penetration Enhancers: Incorporating chemical penetration enhancers can reversibly disrupt the stratum corneum's lipid structure, facilitating MAPD diffusion.
-
Advanced Delivery Systems: Encapsulating MAPD in nanocarriers such as liposomes or nanoemulsions can improve its solubility, stability, and skin penetration.[7]
-
Formulation Optimization: Adjusting the pH and including appropriate excipients in the vehicle can significantly impact the ionization state and partitioning behavior of MAPD, thereby influencing its skin permeation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of MAPD-containing topical products.
Guide 1: Formulation Instability
| Problem | Potential Cause | Troubleshooting Steps |
| Phase Separation in Emulsions (Creams, Lotions) | Improper emulsification, inappropriate emulsifier concentration, temperature fluctuations, or ingredient incompatibility. | 1. Review the hydrophile-lipophile balance (HLB) of your surfactant system to ensure it is optimal for your oil and water phases. 2. Increase the concentration of the emulsifier or add a co-emulsifier/stabilizer. 3. Optimize the homogenization speed and time during the emulsification process. 4. Evaluate the compatibility of all excipients in the formulation. |
| Crystallization of MAPD or Other Ingredients | Supersaturation of MAPD or another active pharmaceutical ingredient (API) in the vehicle, or temperature changes leading to decreased solubility. | 1. Determine the saturation solubility of MAPD in the chosen vehicle at various temperatures. 2. Incorporate a co-solvent or a crystallization inhibitor into the formulation. 3. Consider encapsulating MAPD in a nanocarrier system like liposomes or a nanoemulsion to improve its solubility and prevent crystallization. |
| Changes in pH Over Time | Interaction between ingredients, degradation of components, or interaction with the packaging material. | 1. Incorporate a suitable buffering system to maintain the desired pH. 2. Conduct compatibility studies of MAPD with all excipients and the intended packaging. 3. Investigate the degradation profile of MAPD and other ingredients under the storage conditions. |
| Viscosity Changes (Thinning or Thickening) | Inappropriate concentration of the thickening agent, degradation of the polymer, or pH shifts affecting the thickener's performance. | 1. Adjust the concentration of the thickening agent. 2. Ensure the pH of the formulation is within the optimal range for the selected thickener. 3. Evaluate the stability of the thickening agent in the presence of other formulation components. |
Guide 2: Low Skin Permeation in In Vitro Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Low and Variable Permeation Flux | Suboptimal formulation, issues with the experimental setup (e.g., Franz diffusion cell), or compromised membrane integrity.[2] | 1. Formulation: Incorporate a known penetration enhancer (e.g., propylene glycol, oleic acid). Consider developing a nanoemulsion or liposomal formulation. 2. Experimental Setup: Validate your Franz diffusion cell setup. Ensure proper stirring, temperature control, and sampling frequency.[2] 3. Membrane: Verify the integrity of the skin membrane before and after the experiment. |
| High Donor Concentration, Low Receptor Concentration | Poor partitioning of MAPD from the vehicle into the stratum corneum, or strong binding of MAPD to skin components. | 1. Modify the vehicle to enhance the thermodynamic activity of MAPD. 2. Investigate the effect of pH on MAPD's charge and partitioning. A less charged form may partition more readily into the lipid domains of the stratum corneum. 3. Use tape stripping to quantify the amount of MAPD retained in the stratum corneum. |
| Inconsistent Results Between Replicates | High variability in skin samples, inconsistent dosing, or analytical method variability. | 1. Source skin from a single donor and location to minimize biological variability. 2. Ensure precise and consistent application of the formulation to the skin surface. 3. Validate your analytical method for precision, accuracy, and linearity. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of MAPD from a topical formulation.
1. Objective: To quantify the flux of MAPD across a skin membrane from a test formulation over time.
2. Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation of MAPD
-
Syringes and needles for sampling
-
Validated analytical method (e.g., LC-MS/MS) for MAPD quantification
3. Methodology: a. Prepare the skin membrane by carefully excising it and, if required, dermatoming to a specific thickness. b. Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment. c. Fill the receptor compartment with pre-warmed, de-gassed receptor solution and ensure no air bubbles are trapped beneath the skin. d. Allow the system to equilibrate to 32°C ± 1°C. e. Apply a finite dose of the MAPD formulation to the skin surface in the donor compartment. f. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution. g. Analyze the collected samples for MAPD concentration using a validated analytical method. h. At the end of the experiment, dismount the skin, and analyze the amount of MAPD remaining on the surface, within the stratum corneum (via tape stripping), and in the deeper skin layers.
4. Data Analysis:
-
Calculate the cumulative amount of MAPD permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp).
Protocol 2: Quantification of MAPD in the Stratum Corneum using Tape Stripping
This protocol describes how to determine the concentration of MAPD within the stratum corneum.
1. Objective: To quantify the amount of MAPD that has penetrated into the stratum corneum after topical application.
2. Materials:
-
Adhesive tape discs (e.g., D-squame).
-
Forceps.
-
Solvent for extraction (e.g., methanol, acetonitrile).
-
Validated analytical method (e.g., LC-MS/MS).
3. Methodology: a. Following the in vitro skin permeation study or an in vivo application, gently clean the skin surface to remove any unabsorbed formulation. b. Apply an adhesive tape disc to the treated area with firm, uniform pressure for a few seconds. c. Remove the tape strip in a swift, consistent motion. d. Repeat the process for a predetermined number of strips (e.g., 10-20) on the same skin area. e. Place each tape strip (or pools of strips) into a vial containing the extraction solvent. f. Extract the MAPD from the tape strips (e.g., by vortexing or sonication). g. Analyze the extract for MAPD concentration using a validated analytical method.
Visualizations
Caption: Experimental workflow for evaluating MAPD topical bioavailability.
Caption: Logic diagram for troubleshooting low MAPD bioavailability.
References
- 1. Guidelines On Stability Testing Of Cosmetic Products [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 2. skemman.is [skemman.is]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. inderocro.com [inderocro.com]
- 6. THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN | PPT [slideshare.net]
- 7. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Determination of Myristamidopropyl Dimethylamine Critical Micelle Concentration (CMC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the Critical Micelle Concentration (CMC) of Myristamidopropyl Dimethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected Critical Micelle Concentration (CMC) of this compound?
Q2: What methods are suitable for determining the CMC of this compound?
Common and effective methods for determining the CMC of surfactants like this compound include:
-
Surface Tensiometry: This classic method involves measuring the surface tension of solutions with varying surfactant concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.
-
Conductivity Measurement: As an ionic or ionizable surfactant, the formation of micelles affects the solution's conductivity. The CMC is determined by a distinct change in the slope of the conductivity versus concentration plot.
-
Fluorescence Spectroscopy: This sensitive technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. The CMC is identified by a significant change in the fluorescence properties (e.g., intensity, emission wavelength) of the probe as a function of surfactant concentration.
Q3: Why is my experimentally determined CMC value different from what I expected?
Discrepancies in CMC values can arise from several factors:
-
Purity of this compound: Impurities can significantly alter the CMC.
-
Solvent Composition: The pH and ionic strength of your aqueous solution will impact the ionization of the amine group and subsequently the CMC.
-
Temperature: Micellization is a temperature-dependent process. Ensure consistent temperature control throughout your experiment.
-
Experimental Method: Different methods may yield slightly different CMC values due to the distinct physical principles they are based on.
Troubleshooting Guides
Surface Tensiometry
-
Q: Why is the surface tension of my solution not decreasing as I add more this compound?
-
A: This could be due to insufficient concentration to observe a significant change. Ensure your concentration range is appropriate. Also, verify the cleanliness of your glassware and tensiometer probe, as contaminants can affect surface tension readings.
-
-
Q: The breakpoint in my surface tension plot is not sharp, making it difficult to determine the CMC. What can I do?
-
A: A broad transition region can be inherent to the surfactant or indicate the presence of impurities. Try to acquire the highest purity this compound available. Additionally, taking more data points around the expected CMC can help in more accurately identifying the inflection point.
-
Conductivity Measurement
-
Q: I am not observing a clear change in the slope of my conductivity vs. concentration plot. Why?
-
A: Ensure that the pH of your solution is such that the tertiary amine group of this compound is protonated, rendering it cationic. Without sufficient ionization, the change in conductivity upon micelle formation will be minimal. Also, check the calibration and cleanliness of your conductivity probe.
-
-
Q: The two linear portions of my conductivity plot do not have a distinct intersection. How can I improve this?
-
A: This can be due to temperature fluctuations. Use a water bath to maintain a constant temperature. Also, ensure thorough mixing after each addition of the surfactant stock solution to achieve a homogeneous solution before each measurement.
-
Fluorescence Spectroscopy
-
Q: The fluorescence intensity is fluctuating and not giving a stable reading. What is the cause?
-
A: This could be due to the degradation of the fluorescent probe, photobleaching, or temperature instability. Allow the system to equilibrate at a constant temperature. Minimize the exposure of the sample to the excitation light. Ensure the chosen fluorescent probe (e.g., pyrene, Nile red) is stable in your experimental medium.
-
-
Q: The change in fluorescence at the CMC is very small. How can I enhance the signal?
-
A: The choice of fluorescent probe is critical. Select a probe that shows a significant change in its fluorescence properties upon partitioning into the hydrophobic micellar core. You may also try adjusting the excitation and emission wavelengths to maximize the signal-to-noise ratio.
-
Quantitative Data Presentation
As the CMC is highly dependent on experimental conditions, researchers should meticulously record their data. Below is a template table for summarizing quantitative data from CMC determination experiments.
| Experimental Method | Temperature (°C) | Solvent (pH, Ionic Strength) | Determined CMC (mM) | Notes |
| Surface Tensiometry | ||||
| Conductivity | ||||
| Fluorescence Spec. |
Experimental Protocols
1. Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
-
Preparation: Prepare a stock solution of this compound in the desired aqueous solvent. Ensure all glassware is scrupulously clean.
-
Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of the pure solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Measure the surface tension of each dilution, ensuring temperature equilibrium is reached before each measurement.
-
-
Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension plateaus.
2. Conductivity Measurement
-
Preparation: Prepare a concentrated stock solution of this compound in deionized water or the desired buffer.
-
Setup: Place a known volume of the solvent in a thermostated vessel with a conductivity probe and a magnetic stirrer.
-
Titration:
-
Measure the initial conductivity of the solvent.
-
Make small, sequential additions of the concentrated surfactant stock solution to the solvent.
-
Record the conductivity after each addition, allowing the solution to equilibrate.
-
-
Data Analysis: Plot the conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
3. Fluorescence Spectroscopy using Pyrene as a Probe
-
Preparation: Prepare a series of this compound solutions of varying concentrations. Add a small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) to each vial and evaporate the solvent, leaving a thin film of pyrene. Then add the surfactant solutions.
-
Measurement:
-
Incubate the solutions to allow for pyrene solubilization.
-
Measure the fluorescence emission spectrum of each sample (e.g., excitation at 335 nm, emission from 350-450 nm).
-
-
Data Analysis: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this sigmoidal plot, which indicates the transfer of pyrene from a polar to a non-polar (micellar) environment.
Visualizations
Caption: Workflow for CMC determination using surface tensiometry.
Caption: Workflow for CMC determination using conductivity measurement.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Validation & Comparative
Comparative Efficacy of Myristamidopropyl Dimethylamine and PHMB Against Acanthamoeba: A Guide for Researchers
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the in vitro efficacy of Myristamidopropyl Dimethylamine (MAPD) and Polyhexamethylene biguanide (PHMB) against Acanthamoeba species, a causative agent of Acanthamoeba keratitis. This document is intended for researchers, scientists, and drug development professionals involved in the discovery and evaluation of anti-amoebic compounds. The information presented herein is compiled from peer-reviewed research and aims to provide a clear, data-driven comparison to inform future studies and therapeutic development.
Introduction
Acanthamoeba keratitis is a severe and painful ocular infection that can lead to permanent visual impairment or blindness. The resilient cyst stage of the organism presents a significant therapeutic challenge, as it is notoriously resistant to many antimicrobial agents.[1] Polyhexamethylene biguanide (PHMB) is a widely used disinfectant and antiseptic that has become a cornerstone of treatment for Acanthamoeba keratitis, often used in combination with other agents.[1][2] this compound (MAPD) is a newer antimicrobial agent that has also demonstrated potent activity against Acanthamoeba.[1][3] This guide synthesizes available data to compare the efficacy of these two compounds against both the trophozoite and cyst forms of Acanthamoeba.
Quantitative Data Summary
The following tables summarize the minimum cysticidal concentrations (MCC) and time-kill efficacy data for MAPD and PHMB against Acanthamoeba species as reported in various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols, including the specific Acanthamoeba strains tested, culture conditions, and assay methodologies.
Table 1: Minimum Cysticidal Concentration (MCC) of MAPD and PHMB against Acanthamoeba Cysts
| Compound | Acanthamoeba Strain(s) | MCC (µg/mL) | Incubation Time | Reference |
| This compound (MAPD) | Keratitis strains | 6.25 - 25 | Not Specified | [1] |
| Polyhexamethylene biguanide (PHMB) | A. castellanii | 9.42 | 8 hours | [4] |
| 5.62 | 24 hours | [4] | ||
| 2.37 | 48 hours | [4] | ||
| Clinical isolates | 4.232 (mean) | 48 hours | [5] |
Table 2: Time-Kill Efficacy of MAPD against Acanthamoeba Cysts
| Concentration of MAPD (µg/mL) | Time to Achieve ≥3-log Cyst Kill | Reference |
| 10 - 30 | 6 hours | [1] |
| 50 | 2 hours | [1] |
| 100 | 1 hour | [1] |
Experimental Protocols
The data presented in this guide are derived from in vitro studies employing established methodologies to determine the efficacy of antimicrobial agents against Acanthamoeba. A generalized experimental protocol is outlined below.
Determination of Minimum Cysticidal Concentration (MCC)
-
Acanthamoeba Culture and Encystment: Acanthamoeba trophozoites are cultured axenically in a suitable growth medium (e.g., Peptone-Yeast Extract-Glucose). To induce encystment, trophozoites are transferred to a non-nutrient environment, such as non-nutrient agar plates seeded with heat-killed bacteria (e.g., Escherichia coli) or a specific encystment medium. Cysts are allowed to mature for a specified period.
-
Drug Preparation: Stock solutions of the test compounds (MAPD or PHMB) are prepared and serially diluted to create a range of concentrations.
-
Exposure: A standardized suspension of mature Acanthamoeba cysts is exposed to the various concentrations of the test compounds in microtiter plates or tubes.
-
Incubation: The plates or tubes are incubated for a defined period (e.g., 8, 24, or 48 hours) at a controlled temperature.
-
Neutralization and Viability Assessment: After incubation, the cysts are washed to remove the drug. To determine viability, the washed cysts are transferred to fresh non-nutrient agar plates seeded with a bacterial lawn. The plates are monitored for the emergence of viable trophozoites, which indicates that the cysts were not killed by the treatment. The MCC is defined as the lowest concentration of the compound that results in no viable trophozoites after a specified incubation period.[4][5]
Time-Kill Assay
-
Inoculum Preparation: A standardized suspension of Acanthamoeba cysts is prepared.
-
Exposure: The cyst suspension is exposed to fixed concentrations of the test compound.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the suspension are removed.
-
Neutralization and Enumeration: The antimicrobial agent in the collected aliquots is neutralized, and the number of viable cysts is determined, typically by plating on non-nutrient agar and counting the resulting trophozoites.
-
Log Reduction Calculation: The reduction in the number of viable cysts at each time point is calculated and expressed as a log kill.
Visualizing Experimental Workflow and Comparative Efficacy
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining anti-Acanthamoeba efficacy and the logical relationship of the comparative efficacy of MAPD and PHMB.
Caption: Experimental workflow for determining the Minimum Cysticidal Concentration (MCC).
Caption: Comparative efficacy of MAPD and PHMB against Acanthamoeba life stages.
Discussion and Future Directions
Both this compound and Polyhexamethylene biguanide demonstrate significant in vitro efficacy against the resilient cyst stage of Acanthamoeba. The available data suggests that MAPD may exhibit a more rapid cysticidal action, achieving a significant log kill within a shorter timeframe at higher concentrations.[1] PHMB's efficacy is well-established and demonstrates a time-dependent cysticidal effect.[4]
It is crucial for the research community to conduct direct, head-to-head comparative studies using standardized protocols and a panel of clinically relevant Acanthamoeba isolates. Such studies would provide a more definitive comparison of the relative potencies of these and other anti-amoebic compounds. Future research should also focus on the mechanisms of action of these agents against Acanthamoeba, potential for resistance development, and their efficacy in in vivo models of Acanthamoeba keratitis. The development of novel therapeutic strategies, potentially involving combinations of these agents, warrants further investigation to improve clinical outcomes for patients with this challenging infection.
References
- 1. Activities of Therapeutic Agents and this compound against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acanthamoeba | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. mdpi.com [mdpi.com]
- 4. Cysticidal effect on acanthamoeba and toxicity on human keratocytes by polyhexamethylene biguanide and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
A Comparative Analysis of Myristamidopropyl Dimethylamine and Benzalkonium Chloride as Preservative Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preservative Efficacy, Cytotoxicity, and Mechanisms of Action.
In the realm of pharmaceutical and cosmetic formulations, the choice of a preservative is critical to ensure product safety and stability. This guide provides a detailed comparison of two commonly used antimicrobial preservatives: Myristamidopropyl Dimethylamine (MAPD) and Benzalkonium Chloride (BAC). This analysis is based on available experimental data to assist researchers and formulation scientists in making informed decisions.
Executive Summary
This compound (MAPD) is a cationic surfactant of the amidoamine class, while Benzalkonium Chloride (BAC) is a quaternary ammonium compound. Both exhibit broad-spectrum antimicrobial activity, a crucial attribute for effective preservation. However, their performance profiles, particularly concerning their interaction with cellular structures and subsequent cytotoxicity, show notable differences. This guide delves into their antimicrobial efficacy, cytotoxicity, and underlying mechanisms of action, presenting quantitative data in a comparative format.
Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth. The efficacy of MAPD and BAC has been evaluated against a range of bacteria and fungi, with key quantitative data, such as Minimum Inhibitory Concentration (MIC) and log reduction values, summarized below.
Table 1: Comparative Antimicrobial Efficacy of MAPD and BAC
| Microorganism | Test Metric | This compound (MAPD) | Benzalkonium Chloride (BAC) |
| Pseudomonas aeruginosa | Log Kill (60 min) | 3.7[1] | - |
| Staphylococcus aureus | Log Kill (45 min) | 5.4[1] | - |
| Candida albicans | Log Kill (15 min) | 5.0[1] | - |
| Fusarium solani | Log Kill (15 min) | 5.0[1] | - |
| Acanthamoeba polyphaga (cysts) | Log Kill (120 min) | 4.0[1] | - |
| Acanthamoeba spp. (cysts) | MCC (µg/mL) | 6.25 - 25[2][3] | - |
| Escherichia coli | MIC (mM) | - | 0.3906[4][5] |
| Staphylococcus aureus | MIC (mM) | - | 1.5625[4][5] |
| Aeromonas hydrophila | MIC (µg/mL) | - | 38[6] |
Note: A direct comparison of MIC values is challenging due to variations in testing methodologies and reporting units across different studies. The provided data is for reference and highlights the spectrum of activity.
Cytotoxicity Profile
A critical consideration for any preservative is its potential for cytotoxicity to human cells. The following table summarizes available data on the half-maximal inhibitory concentration (IC50) for both compounds against various human cell lines.
Table 2: Comparative Cytotoxicity (IC50 Values) of MAPD and BAC
| Cell Line | Compound | IC50 Value | Exposure Time |
| Human Lung Epithelial (H358) Cells | Benzalkonium Chloride | 7.1 µg/mL | 30 min[7][8] |
| Human Lung Epithelial (H358) Cells | Benzalkonium Chloride | 1.5 µg/mL | 24 h[7][8] |
| Human Alveolar Epithelial (A549) Cells | Benzalkonium Chloride | 5.04 µg/mL | 24 h[9] |
| Human Normal Bronchial Epithelial (BEAS-2B) Cells | Benzalkonium Chloride | ~35 µg/mL | 2 h[9] |
| Human Corneal Epithelial Cells | Benzalkonium Chloride | Significant decrease in viability at 0.01% (100 µg/mL) | 10 min[10] |
Note: Cytotoxicity data for this compound is limited in the reviewed literature, preventing a direct quantitative comparison in this format.
Mechanism of Action
Understanding the mechanism by which these preservatives exert their antimicrobial and cytotoxic effects is fundamental for their appropriate application.
This compound (MAPD)
MAPD, as a cationic amidoamine, is understood to primarily target the cell membrane of microorganisms. Its proposed mechanism involves:
-
Electrostatic Interaction: The positively charged head of the MAPD molecule interacts with negatively charged components of the microbial cell membrane, such as phospholipids.
-
Membrane Disruption: This interaction disrupts the integrity of the cell membrane, leading to increased permeability.
-
Ion Leakage: A key consequence of this disruption is the leakage of essential intracellular ions, such as potassium (K+), from the cell[11].
-
Spheroplast Lysis: MAPD has been shown to cause the lysis of bacterial spheroplasts, which are bacterial cells with their cell walls removed, further indicating direct action on the cell membrane[11].
Benzalkonium Chloride (BAC)
BAC is a classic quaternary ammonium compound that acts as a cationic surfactant. Its mechanism of action is well-established and involves:
-
Adsorption and Penetration: The cationic head of the BAC molecule adsorbs to the negatively charged microbial cell surface. The hydrophobic alkyl chain then penetrates the lipid bilayer of the cell membrane.
-
Membrane Disorganization: This penetration leads to a disorganization of the membrane, compromising its fluidity and integrity.
-
Leakage of Cytoplasmic Contents: The compromised membrane allows for the leakage of essential low molecular weight cytoplasmic components.
-
Enzyme Inhibition and DNA Interaction: At higher concentrations, BAC can also interfere with intracellular targets, including enzymes and DNA, further contributing to cell death.
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the preservative is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the preservative. Control wells receive medium without the preservative.
-
Incubation: The cells are incubated with the preservative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated as the concentration of the preservative that reduces cell viability by 50%.
Conclusion
Both this compound and Benzalkonium Chloride are effective broad-spectrum antimicrobial preservatives. The available data suggests that MAPD is particularly effective against fungi and amoeba. BAC has a long history of use and a well-documented, potent antimicrobial and cytotoxic profile.
The selection of a preservative should be based on a comprehensive evaluation of the specific formulation, including its intended use, potential for microbial contamination, and the target consumer population. For applications where cytotoxicity is a primary concern, the lower IC50 values reported for BAC warrant careful consideration of its concentration in the final product. Further direct comparative studies under standardized conditions are needed to provide a more definitive ranking of the efficacy and safety of these two important preservatives.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activities of Therapeutic Agents and this compound against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]
- 7. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the sporicidal activity of Myristamidopropyl Dimethylamine
A comprehensive analysis of Myristamidopropyl Dimethylamine's antimicrobial properties and a comparative assessment of established sporicidal agents.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound (MAPD) is a cationic amidoamine known for its broad-spectrum antimicrobial activity. While extensive data exists on its effectiveness against vegetative bacteria, fungi, and Acanthamoeba cysts, publicly available, peer-reviewed studies quantifying its sporicidal activity against highly resistant bacterial endospores (e.g., Bacillus subtilis, Clostridium difficile) are currently unavailable. This guide provides a detailed overview of MAPD's known antimicrobial efficacy, alongside a robust comparison of established sporicidal agents: peracetic acid, sodium hypochlorite, and hydrogen peroxide. Furthermore, it outlines the standardized experimental protocols essential for validating sporicidal claims, offering a framework for future research and a benchmark for comparison.
This compound (MAPD): Antimicrobial Profile
This compound has demonstrated significant efficacy against a range of microorganisms. Its primary applications have been in contact lens disinfecting solutions, where it has proven effective against organisms responsible for microbial keratitis.
Key Findings on MAPD's Antimicrobial Activity:
-
Acanthamoeba Cysts: MAPD is an effective cysticidal agent. Studies have shown that it can achieve a 4-log reduction of Acanthamoeba polyphaga cysts within 120 minutes at a concentration of 50 mg/L.[1] For some strains, minimum cysticidal concentrations range from 6.25 to 25 μg/ml, with a 3-log kill achieved within 1 to 6 hours depending on the concentration.[2]
-
Bacteria and Fungi: Challenge test assays have demonstrated MAPD's bactericidal and fungicidal properties. At a concentration of 50 mg/L, it achieved a 5.4-log kill of Staphylococcus aureus within 45 minutes and a 5-log kill of Candida albicans and Fusarium solani within 15 minutes.[1]
-
Mechanism of Action: The antimicrobial effect of MAPD is believed to stem from its ability to disrupt cellular membranes.[3] As a cationic molecule, it can interact with and damage the negatively charged components of microbial cell walls and membranes, leading to the leakage of essential cellular components.
Data on Antimicrobial Efficacy of this compound (50 mg/L)
| Target Microorganism | Log Reduction | Contact Time |
| Staphylococcus aureus | 5.4 | 45 minutes |
| Pseudomonas aeruginosa | 3.7 | 60 minutes |
| Candida albicans | 5.0 | 15 minutes |
| Fusarium solani | 5.0 | 15 minutes |
| Acanthamoeba polyphaga (cysts) | 4.0 | 120 minutes |
Source: Activity of the amidoamine this compound against keratitis pathogens[1]
Comparative Analysis of Established Sporicidal Agents
In the absence of specific sporicidal data for MAPD, this section provides a comparative analysis of three widely used sporicidal agents: peracetic acid, sodium hypochlorite, and hydrogen peroxide. The data presented is based on standardized testing methods against common spore-forming bacteria.
Comparison of Sporicidal Efficacy
| Sporicidal Agent | Test Organism | Concentration | Contact Time | Log Reduction | Test Method |
| Peracetic Acid | Clostridium difficile | 1% | 30 minutes | ≥ 4.0 | Suspension Test |
| Clostridium difficile | 2% | 15 minutes | ≥ 4.0 | Suspension Test | |
| Bacillus thuringiensis | 1.75% | 5 minutes | ≥ 5.0 | Surface Test | |
| Sodium Hypochlorite | Clostridium difficile | 6,000 ppm | 5 minutes | 5.65 | ASTM E2197-11 |
| Bacillus amyloliquefaciens | 6,000 ppm | 5 minutes | 5.69 | ASTM E2197-11 | |
| Bacillus subtilis | 5,000 ppm | 10 minutes | ≥ 6.0 | ASTM E2197 | |
| Hydrogen Peroxide | Clostridium difficile | 4.5% | 10 minutes | 5.26 | ASTM E2197-11 |
| Bacillus subtilis | 4.5% (gel) | 10 minutes | ≥ 6.0 | ASTM E2197 |
Note: Efficacy can be influenced by factors such as formulation, temperature, and the presence of organic soil.
Experimental Protocols for Sporicidal Validation
Validating the sporicidal activity of a disinfectant requires rigorous and standardized testing methodologies. The following are key protocols used internationally.
ASTM E2197: Standard Quantitative Disk Carrier Test Method
This method is designed to evaluate the sporicidal activity of liquid chemical germicides on hard, non-porous surfaces.
Methodology Overview:
-
Inoculum Preparation: A standardized suspension of bacterial spores (e.g., Bacillus subtilis, Clostridium difficile) is prepared.
-
Carrier Inoculation: Stainless steel disk carriers (1 cm diameter) are inoculated with a small volume (10 µL) of the spore suspension and dried under vacuum.
-
Exposure: The inoculated carriers are individually placed in sterile vials and exposed to a specific volume (50 µL) of the test disinfectant for a defined contact time and temperature.
-
Neutralization and Elution: After the contact time, a neutralizing solution is added to stop the sporicidal action, and the surviving spores are eluted from the carrier through vortexing.
-
Enumeration: The number of viable spores is determined by plating the eluate and counting the colony-forming units (CFU) after incubation.
-
Log Reduction Calculation: The log reduction is calculated by comparing the number of viable spores on the treated carriers to the number on control carriers (treated with a placebo).
References
In Vitro Comparative Analysis of Myristamidopropyl Dimethylamine and Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Myristamidopropyl Dimethylamine (MAPD) with other widely used quaternary ammonium compounds (QACs), namely Benzalkonium Chloride (BAC) and Polyquaternium-1 (PQ-1). The information presented is supported by experimental data from publicly available scientific literature to assist researchers and professionals in drug development and formulation.
Executive Summary
This compound (MAPD) is an amidoamine disinfectant that demonstrates a broad spectrum of antimicrobial activity, with notable efficacy against fungi and amoeba.[1][2] In comparison, Polyquaternium-1 (PQ-1) exhibits strong antibacterial properties, while Benzalkonium Chloride (BAC) is a widely used broad-spectrum antimicrobial agent. The primary mechanism of action for these QACs involves the disruption of microbial cell membranes, leading to the leakage of essential cellular components.[1][2][3][4][5] Toxicological profiles indicate that PQ-1 may offer a better safety profile on ocular cells compared to BAC, with MAPD's specific in vitro cytotoxicity on human corneal epithelial cells requiring further direct comparative studies.
Data Presentation
Table 1: Antimicrobial Spectrum and Efficacy
| Compound | Type | Primary Antimicrobial Activity | Log Reduction Data |
| This compound (MAPD) | Amidoamine | Broad-spectrum, particularly effective against fungi and amoeba.[1][2] | - P. aeruginosa: 3.7 log kill after 60 min- S. aureus: 5.4 log kill by 45 min- C. albicans & F. solani: 5 log kill within 15 min- A. polyphaga cysts: 4 log reduction within 120 min (at 50 mg/L)[6] |
| Benzalkonium Chloride (BAC) | Monomeric Quaternary Ammonium Compound | Broad-spectrum antibacterial and antifungal.[7] | Met European Pharmacopoeia A (EP-A) criteria by immediately reducing bacterial challenges to the test sensitivity and fungal challenges within six hours.[8] |
| Polyquaternium-1 (PQ-1) | Polymeric Quaternary Ammonium Compound | Predominantly antibacterial.[1][2] | In combination with MAPD, showed a >3 log reduction in 8 of 10 gram-positive bacteria and >4 log reduction in all 8 gram-negative bacteria at 6 hours.[9] |
Table 2: Minimum Inhibitory Concentration (MIC)
Note: Direct comparative MIC data for all three compounds against a standardized panel of microorganisms under identical conditions is limited in the available literature. The data below is compiled from various sources and should be interpreted with caution.
| Organism | This compound (MAPD) (µg/mL) | Benzalkonium Chloride (BAC) (µg/mL) | Polyquaternium-1 (PQ-1) (µg/mL) |
| Staphylococcus aureus | Data not available | ~4-256[2] | Data not available |
| Pseudomonas aeruginosa | Data not available | ~1200-1600[2] | Data not available |
| Escherichia coli | Data not available | ~12-1000+[2][4] | Data not available |
| Candida albicans | Data not available | Data not available | Data not available |
| Acanthamoeba (cysts) | 6.25 - 25 (Minimum Cysticidal Concentration)[10] | Data not available | Data not available |
Experimental Protocols
ISO 14729 Stand-Alone Test for Disinfecting Products
This test evaluates the antimicrobial activity of a disinfecting solution.
-
Preparation of Inoculum: Standardized cultures of representative microorganisms (Pseudomonas aeruginosa, Serratia marcescens, Staphylococcus aureus, Candida albicans, and Fusarium solani) are prepared to a concentration of 1.0 × 10⁵ to 1.0 × 10⁶ CFU/mL.[5]
-
Inoculation: 10 mL of the test disinfectant solution is placed in a sterile tube and inoculated with the microbial suspension.
-
Incubation: The inoculated solution is maintained at a specified temperature for the manufacturer's recommended disinfection time.
-
Neutralization and Enumeration: At the specified time, an aliquot of the inoculated disinfectant is transferred to a neutralizing broth to inactivate the antimicrobial agent. The number of surviving microorganisms is then determined by plate count.
-
Performance Criteria: For bacteria, a minimum of a 3.0 log reduction is required. For fungi, a minimum of a 1.0 log reduction is required.[5]
Membrane Permeabilization Assay (Potassium Leakage)
This assay assesses damage to the microbial cytoplasmic membrane.
-
Cell Preparation: Bacterial or fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer.
-
Exposure to Biocide: The washed cells are resuspended in the low-potassium buffer and exposed to various concentrations of the quaternary ammonium compound.
-
Measurement of Potassium Efflux: At specified time intervals, the cell suspension is centrifuged, and the supernatant is collected. The concentration of potassium in the supernatant is measured using an ion-selective electrode or atomic absorption spectrophotometry.
-
Data Analysis: An increase in the extracellular potassium concentration compared to an untreated control indicates membrane damage.
Spheroplast Lysis Assay
This assay is used to determine if a biocide can lyse bacterial spheroplasts, which lack a cell wall and are osmotically sensitive.
-
Spheroplast Preparation: Bacterial cells are treated with lysozyme in an osmotically stabilizing buffer (e.g., containing sucrose) to remove the cell wall, forming spheroplasts.
-
Exposure to Biocide: The prepared spheroplasts are then exposed to the test biocide in the same osmotic buffer.
-
Measurement of Lysis: Spheroplast lysis is monitored by measuring the decrease in optical density (OD) at a specific wavelength (e.g., 600 nm) over time. A rapid decrease in OD indicates lysis.
In Vitro Cytotoxicity Assay on Human Corneal Epithelial Cells (HCEC)
This assay evaluates the potential of a compound to cause damage to ocular surface cells.
-
Cell Culture: Human corneal epithelial cells are cultured in appropriate media until they reach a suitable confluency.
-
Exposure to Compound: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A negative control (culture medium alone) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The cells are incubated with the test compound for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of quaternary ammonium compounds involves the disruption of the cell membrane. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction leads to the disorganization of the membrane, increased permeability, and leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in cell death.
Caption: General mechanism of QAC antimicrobial action.
In addition to direct membrane damage, some QACs, like Polyquaternium-1, have been shown to induce an inflammatory response in human corneal epithelial cells through the activation of the NF-κB signaling pathway.[9] This can lead to the production of pro-inflammatory cytokines.
Caption: NF-κB activation by Polyquaternium-1.
Conclusion
This compound stands out for its potent antifungal and antiamoebic activity, complementing the primarily antibacterial action of other QACs like Polyquaternium-1. While Benzalkonium Chloride remains a benchmark broad-spectrum antimicrobial, concerns regarding its ocular toxicity persist. The choice of a quaternary ammonium compound should be guided by the specific application, the target microorganisms, and the required safety profile. Further head-to-head in vitro studies with standardized methodologies are warranted to provide a more definitive comparative assessment of these compounds.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. researchgate.net [researchgate.net]
- 3. The Spheroplast Lysis Assay for Yeast in Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Contact Lens Solutions Assessed by ISO Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human corneal cell culture models for drug toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of contact lens materials on disinfection activity of polyquaternium-1 and this compound multipurpose solution against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
A Head-to-Head Examination of Myristamidopropyl Dimethylamine and Chlorhexidine Gluconate
A Comparative Analysis for Researchers and Drug Development Professionals
Myristamidopropyl Dimethylamine (MAPD) and Chlorhexidine Gluconate (CHG) are two prominent cationic antiseptics utilized across various healthcare and consumer products for their broad-spectrum antimicrobial properties. While both compounds are effective in reducing microbial load, their distinct chemical structures and modes of action result in differences in their antimicrobial efficacy, substantivity, and cytotoxicity profiles. This guide provides a detailed comparison of these two agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action
Both MAPD and CHG exert their antimicrobial effects primarily through the disruption of microbial cell membranes, a consequence of their cationic nature at physiological pH.
This compound (MAPD): As an amidoamine, MAPD possesses a positively charged dimethylamine head group and a lipophilic myristoyl tail. This structure facilitates its interaction with the negatively charged components of microbial cell walls, such as phospholipids in bacteria and fungi.[1] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell death.
Chlorhexidine Gluconate (CHG): CHG, a bisbiguanide, is a potent cationic agent that adsorbs to the negatively charged surfaces of microorganisms.[2][3] This adsorption leads to a destabilization of the cell membrane. The effect of CHG is concentration-dependent. At lower concentrations, it is bacteriostatic, causing the leakage of low-molecular-weight substances like potassium and phosphate ions.[4] At higher concentrations, CHG is bactericidal, inducing the precipitation of cytoplasmic contents, which ultimately results in cell death.[4]
Diagram: Proposed Mechanism of Action for MAPD and CHG
Caption: Proposed mechanisms of action for MAPD and CHG.
Antimicrobial Efficacy: A Comparative Overview
Direct head-to-head studies with comprehensive, directly comparable quantitative data are limited in the published literature. The following tables summarize available data on the antimicrobial efficacy of MAPD and CHG from separate studies. It is crucial to note that variations in experimental conditions (e.g., microbial strains, media, contact time) between studies prevent a direct comparison of the presented values.
Table 1: Antimicrobial Efficacy of this compound (MAPD)
| Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| Acanthamoeba polyphaga cysts | 50 µg/mL | 2 hours | >3 | [1] |
| Acanthamoeba (clinical isolates) | 10-30 µg/mL | 6 hours | >3 | [1] |
| Acanthamoeba (clinical isolates) | 50-100 µg/mL | 1-2 hours | >3 | [1] |
Table 2: Antimicrobial Efficacy of Chlorhexidine Gluconate (CHG)
| Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| Clinical Isolates (85%) | Surface-bound | 30 minutes | 7-8 | [5] |
| Clinical Isolates (12%) | Surface-bound | 30 minutes | 3-4 | [5] |
| Pseudomonas aeruginosa | N/A | 24 hours | Significant | [6][7][8] |
Note: The data for CHG's efficacy against P. aeruginosa was reported as a significant reduction without specific log reduction values in the cited abstract.
Cytotoxicity Profile
The potential for cytotoxicity is a critical consideration in the development of antiseptic formulations. While comprehensive comparative data is lacking, some studies have investigated the cytotoxic effects of CHG.
Table 3: Cytotoxicity of Chlorhexidine Gluconate (CHG)
| Cell Line | Concentration | Effect | Reference |
| Human Gingival Fibroblasts | 0.02% and 0.2% | Highest cytotoxicity, irritant effect | [9] |
| HaCaT keratinocytes | 0.02% and 0.2% | Significantly reduced viability | [9] |
| Skin Explants | N/A | Significantly reduced metabolic activity | [6][7][8] |
No directly comparable cytotoxicity data for this compound was identified in the reviewed literature.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of antimicrobial agents.
Antimicrobial Efficacy: Time-Kill Assay
This method assesses the rate and extent of microbial killing by an antimicrobial agent over time.
Diagram: Generalized Experimental Workflow for Time-Kill Assay
References
- 1. Activities of Therapeutic Agents and this compound against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. International Organization for Standardization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial efficacy of chlorhexidine-treated surfaces against clinical isolates implicated in nosocomial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short-term efficacy and long-term cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short‐term efficacy and long‐term cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Synergistic Antimicrobial Effect of Myristamidopropyl Dimethylamine with Other Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Myristamidopropyl Dimethylamine (MAPD) is a promising antimicrobial agent known for its efficacy against a range of pathogens. This guide provides a comparative analysis of its antimicrobial performance, particularly when used in combination with other agents. While the term "synergy" implies an interaction where the combined effect is greater than the sum of individual effects, the available data for MAPD in combination with agents like Polyquaternium-1 (PQ-1) points towards a complementary or additive relationship, resulting in a broader spectrum of antimicrobial activity. This document summarizes the existing experimental data, provides detailed experimental protocols for assessing antimicrobial synergy, and visualizes key concepts and workflows.
Data Presentation: Antimicrobial Efficacy
The combination of this compound and Polyquaternium-1 is notably used in multipurpose contact lens disinfecting solutions. Studies on these commercial solutions demonstrate a broad spectrum of activity, leveraging the differing strengths of each compound.
Table 1: Individual Antimicrobial Spectra of MAPD and PQ-1
| Agent | Primary Activity | Target Organisms |
| This compound (MAPD) | High | Fungi (e.g., Candida albicans, Aspergillus fumigatus), Amoeba (e.g., Acanthamoeba castellanii)[1][2] |
| Moderate | Bacteria | |
| Polyquaternium-1 (PQ-1) | High | Bacteria (e.g., Pseudomonas aeruginosa, Serratia marcescens, Staphylococcus aureus)[1][2] |
| Low | Fungi |
Table 2: Antimicrobial Efficacy of a Combined Solution (0.0005% MAPD and 0.001% PQ-1)
| Organism Type | Number of Strains Tested | Mean Log Reduction | Time Point |
| Gram-positive bacteria | 10 | 4.2 ± 1.4 | 6 hours |
| Gram-negative bacteria | 8 | 5.3 ± 0.5 | 6 hours |
| Fungi | 3 | > 1.0 | Not specified |
This data is derived from a study on a multipurpose disinfecting solution containing both MAPD and PQ-1 and demonstrates the broad-spectrum efficacy of the combination.[3]
Experimental Protocols
To rigorously assess the synergistic, additive, or antagonistic effects of antimicrobial combinations, standardized experimental protocols are essential. The following are methodologies for two key experimental approaches.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic potential of two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
1. Preparation of Materials:
- 96-well microtiter plates.
- Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity, then diluted to the final concentration (e.g., 5 x 10^5 CFU/mL).
- Stock solutions of this compound and the second test agent, prepared at a concentration at least double the highest concentration to be tested.
- Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).
2. Plate Setup:
- Dispense 50 µL of growth medium into each well of the microtiter plate.
- Create serial dilutions of Agent A (e.g., MAPD) along the rows (ordinate) and Agent B along the columns (abscissa).
- The top row should contain only Agent A in decreasing concentrations, and the leftmost column should contain only Agent B in decreasing concentrations. The remaining wells will contain combinations of both agents.
- A row and column with no antimicrobial agents serve as positive growth controls.
3. Inoculation and Incubation:
- Inoculate each well with 100 µL of the prepared microbial suspension.
- Incubate the plates at the optimal temperature and duration for the test organism (e.g., 35°C for 24-48 hours for many bacteria).
4. Data Analysis:
- Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
- FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone
- FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone
- Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
- Interpret the results as follows:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Potassium Leakage Assay
This assay helps to determine if an antimicrobial agent's mechanism of action involves damaging the cytoplasmic membrane, leading to the leakage of intracellular ions like potassium (K+).
1. Preparation of Microbial Cells:
- Culture the test organism to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash them multiple times with a low-potassium buffer (e.g., sterile deionized water or a specific assay buffer) to remove extracellular potassium.
- Resuspend the cells in the same low-potassium buffer to a standardized density.
2. Experimental Procedure:
- Add the antimicrobial agent (e.g., MAPD) at the desired concentration to the cell suspension.
- Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
- Incubate the suspensions at an appropriate temperature.
- At various time points, take aliquots of the cell suspensions and centrifuge to pellet the cells.
- Collect the supernatant.
3. Measurement of Potassium Concentration:
- Measure the concentration of potassium in the supernatant using a potassium-selective electrode or an atomic absorption spectrophotometer.
- An increase in the extracellular potassium concentration in the treated samples compared to the negative control indicates membrane damage.
Visualizations
Proposed Complementary Antimicrobial Action
The following diagram illustrates the complementary action of this compound and Polyquaternium-1, where each agent targets different types of microorganisms to achieve a broader spectrum of activity.
Caption: Complementary action of MAPD and PQ-1 for broad-spectrum coverage.
Experimental Workflow for Synergy Assessment
This diagram outlines the key steps in a checkerboard assay to determine the synergistic effect of two antimicrobial agents.
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
References
Comparative Analysis of the Membrane-Disrupting Properties of Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the membrane-disrupting properties of three widely studied cationic surfactants: Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB), and Benzalkonium Chloride (BAC). Cationic surfactants are amphipathic molecules that possess a positively charged headgroup. This characteristic drives their interaction with negatively charged biological membranes, such as those of bacteria and red blood cells, leading to membrane disruption. This property is harnessed in various applications, including antimicrobial agents, drug delivery vehicles, and permeation enhancers. Understanding the specific membrane-disrupting profiles of different cationic surfactants is crucial for their effective and safe utilization in research and product development.
Data Presentation: Comparative Properties of Cationic Surfactants
The following table summarizes key quantitative parameters that define the membrane-disrupting and biological activity of CTAB, DTAB, and BAC. These values represent typical ranges found in the literature and can vary based on specific experimental conditions.
| Property | CTAB (Cetyltrimethylammonium Bromide) | DTAB (Dodecyltrimethylammonium Bromide) | Benzalkonium Chloride (BAC) | Description |
| Chemical Structure | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | C₁₂H₂₅N(CH₃)₃⁺Br⁻ | C₆H₅CH₂N(CH₃)₂R⁺Cl⁻ (R=C₈H₁₇ to C₁₈H₃₇) | The length of the hydrophobic alkyl chain is a critical determinant of activity. |
| Critical Micelle Concentration (CMC) | ~1 mM | ~15 mM | ~1-5 mM | The concentration at which surfactant monomers self-assemble into micelles. Lower CMC indicates higher surface activity. |
| Hemolytic Activity (HC₅₀) | Low (µg/mL) | High (µg/mL) | Intermediate (µg/mL) | The concentration required to lyse 50% of red blood cells. A lower HC₅₀ indicates greater membrane-disrupting potential against mammalian cells. |
| Antibacterial Activity (MIC vs. E. coli) | Low (µg/mL) | High (µg/mL) | Low (µg/mL) | The minimum concentration required to inhibit the visible growth of E. coli. A lower MIC indicates higher antibacterial potency. |
| Cytotoxicity (IC₅₀ vs. HeLa cells) | Low (µM) | High (µM) | Intermediate (µM) | The concentration that reduces the viability of HeLa cells by 50%. A lower IC₅₀ indicates higher cytotoxicity. |
Analysis: The data highlights a clear structure-activity relationship. CTAB, with its longer C16 alkyl chain, exhibits a lower CMC, indicating greater surface activity and a higher propensity to partition into membranes compared to the C12 chain of DTAB. This translates to stronger hemolytic, antibacterial, and cytotoxic activity. Benzalkonium chloride, being a mixture of compounds with varying alkyl chain lengths, generally shows intermediate to high activity. The potent membrane-disrupting capabilities of these surfactants underscore the importance of careful dose and application consideration, particularly in formulations intended for biological systems.
Experimental Protocols
Detailed methodologies for determining the key parameters presented in the table are provided below. These protocols represent standard laboratory practices.
Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence
The CMC of a surfactant can be determined by monitoring the fluorescence emission spectrum of pyrene. Pyrene exhibits a change in the intensity ratio of its first and third vibrational peaks (I₁/I₃) upon partitioning from a polar aqueous environment to the nonpolar core of a micelle.
-
Preparation of Pyrene Stock Solution: Prepare a 1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of aqueous solutions with increasing surfactant concentrations.
-
Pyrene Addition: Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the organic solvent volume is minimal (<1%) to avoid affecting micellization.
-
Incubation: Allow the solutions to equilibrate for at least 1 hour at a constant temperature.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample (excitation wavelength ~335 nm). Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[1][2][3][4]
Hemolysis Assay (HC₅₀)
This assay quantifies the ability of a surfactant to damage red blood cell (RBC) membranes, leading to the release of hemoglobin.[5][6][7][8][9]
-
RBC Preparation: Obtain fresh, anticoagulated blood (e.g., sheep or human). Wash the RBCs three times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension to remove plasma and buffy coat. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Sample Preparation: Prepare serial dilutions of the cationic surfactant in PBS in a 96-well microtiter plate.
-
Controls: Include a negative control (RBCs in PBS only) for baseline hemolysis and a positive control (RBCs in a strong lytic agent like 1% Triton X-100) for 100% hemolysis.
-
Incubation: Add the 2% RBC suspension to each well containing the surfactant dilutions and controls. Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation of HC₅₀: Calculate the percentage of hemolysis for each surfactant concentration relative to the positive control. Plot the percentage of hemolysis against the surfactant concentration and determine the HC₅₀ value, the concentration that causes 50% hemolysis.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13][14]
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Escherichia coli) in a suitable broth medium overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[12]
-
Serial Dilutions: Prepare two-fold serial dilutions of the cationic surfactant in a 96-well microtiter plate using the appropriate broth medium.[11]
-
Inoculation: Add the standardized bacterial inoculum to each well.[12]
-
Controls: Include a positive control for growth (bacteria in broth without surfactant) and a negative control for sterility (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the surfactant in which no turbidity (bacterial growth) is observed.[12]
MTT Assay for Cytotoxicity (IC₅₀)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa cells) at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the cationic surfactant. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the surfactant concentration and determine the IC₅₀ value, the concentration that reduces cell viability by 50%.
Visualizations
Mechanism of Membrane Disruption
The following diagram illustrates the proposed mechanism by which cationic surfactants disrupt bacterial cell membranes. The process begins with the electrostatic attraction between the positively charged surfactant headgroups and the negatively charged components of the bacterial membrane, followed by the insertion of the hydrophobic tails into the lipid bilayer, leading to membrane destabilization and lysis.
Caption: Proposed mechanism of bacterial membrane disruption by cationic surfactants.
Experimental Workflow for Surfactant Evaluation
This diagram outlines a typical experimental workflow for the comprehensive evaluation of the membrane-disrupting properties of a cationic surfactant.
Caption: Workflow for evaluating the membrane-disrupting properties of surfactants.
References
- 1. On the determination of the critical micelle concentration by the pyrene 1 : 3 ratio method | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. S-EPMC7137975 - Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - OmicsDI [omicsdi.org]
- 4. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples | CiNii Research [cir.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput evaluation of hemolytic activity through precise measurement of colony and hemolytic zone sizes of engineered Bacillus subtilis on blood agar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. Hemolysis Assay [protocols.io]
- 10. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. protocols.io [protocols.io]
- 14. google.com [google.com]
Evaluating the Safety Profile of Myristamidopropyl Dimethylamine Against Other Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety and efficacy of Myristamidopropyl Dimethylamine (MAPD) against other commonly used preservatives in the cosmetic and pharmaceutical industries. The information is intended to assist researchers and professionals in making informed decisions regarding preservative selection based on available scientific data.
Executive Summary
This compound is an amidoamine preservative with demonstrated antimicrobial efficacy, particularly against Acanthamoeba, making it a valuable ingredient in eye care products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that fatty acid amidopropyl dimethylamines, including MAPD, are safe for use in cosmetics when formulated to be non-sensitizing. While direct comparative quantitative data on cytotoxicity and skin irritation for MAPD against other preservatives is limited in publicly available literature, this guide collates the existing information to provide a comprehensive overview. Traditional preservatives such as parabens, formaldehyde-releasers, and phenoxyethanol have a longer history of use and a broader range of available safety and efficacy data.
Data Presentation
Table 1: Comparative Cytotoxicity of Common Preservatives
| Preservative | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | HaCaT (Human Keratinocytes) | MTT | Data Not Available | - |
| HDF (Human Dermal Fibroblasts) | MTT | Data Not Available | - | |
| Methylparaben | HaCaT (Human Keratinocytes) | MTT | ~200 | [1] |
| HDF (Human Dermal Fibroblasts) | MTT | ~250 | [1] | |
| Propylparaben | HaCaT (Human Keratinocytes) | MTT | ~100 | [1] |
| HDF (Human Dermal Fibroblasts) | MTT | ~150 | [1] | |
| Phenoxyethanol | HaCaT (Human Keratinocytes) | MTT | ~150 | [1] |
| HDF (Human Dermal Fibroblasts) | MTT | ~200 | [1] |
Note: The absence of specific IC50 values for this compound highlights a gap in the publicly available research data.
Table 2: Comparative Skin Irritation and Sensitization Potential
| Preservative | Test Method | Results | Reference |
| This compound | HRIPT | Considered safe when formulated to be non-sensitizing. Specific quantitative data from comparative HRIPT studies is not readily available. | [Cosmetic Ingredient Review] |
| Parabens | Patch Test | Low incidence of sensitization in the general population with normal skin. Higher incidence in patients with dermatitis. | [2][3] |
| Formaldehyde-releasers | Patch Test | Known to have a higher potential for causing allergic contact dermatitis. | [2] |
| Phenoxyethanol | Patch Test | Generally considered to have a low potential for skin irritation and sensitization. | [1] |
Table 3: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC in µg/mL)
| Preservative | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Methylparaben | 800 - 3200 | 1600 - 3200 | 800 | 200 | [1] |
| Propylparaben | 800 | 1600 | 400 | 100 | [1] |
| Phenoxyethanol | 1600 - 3200 | 1600 - 3200 | 800 | 400 | [1] |
| Benzyl Alcohol | 1600 | 3200 | 800 | 800 | [1] |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration of a test substance that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) are cultured in appropriate media and conditions until they reach about 80% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the preservative being tested. A control group with untreated cells is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the preservative concentration and fitting the data to a sigmoidal dose-response curve.
Human Repeat Insult Patch Test (HRIPT)
Objective: To assess the potential of a test substance to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers (typically 50-200) with no known skin conditions is recruited.
-
Induction Phase:
-
A patch containing the test material at a relevant concentration is applied to a designated site on the upper back of each subject.
-
The patch is left in place for 24-48 hours and then removed.
-
The site is evaluated for any signs of irritation (erythema, edema) at specified time points after patch removal (e.g., 24 and 48 hours).
-
This process is repeated nine times over a three-week period at the same application site.
-
-
Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential sensitization.
-
Challenge Phase:
-
A challenge patch with the test material is applied to a naive skin site (a site not previously exposed to the test material).
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for any reactions at 24, 48, 72, and 96 hours after patch removal. A reaction at the challenge site that is more intense than any irritation seen during the induction phase is indicative of sensitization.
-
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Standardized suspensions of relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) are prepared.
-
Serial Dilution: A series of twofold dilutions of the preservative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized amount of the test microorganism.
-
Controls: Positive (microorganism in medium without preservative) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualization
References
- 1. revistas.usp.br [revistas.usp.br]
- 2. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. ukm.my [ukm.my]
A Guide to the Antimicrobial Spectrum of Myristamidopropyl Dimethylamine and Protocols for Investigating Bacterial Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an overview of the antimicrobial activity of Myristamidopropyl Dimethylamine (MAPD) and a framework for conducting cross-resistance studies in bacterial strains. While direct cross-resistance studies involving MAPD are not extensively published, this document summarizes its known efficacy against a range of microbes and presents standardized protocols to facilitate future research in this area.
Antimicrobial Profile of this compound (MAPD)
This compound is a compound that has demonstrated a broad spectrum of antimicrobial activity. It is effective against various pathogens, including bacteria, fungi, and amoeba.[1] Its mode of action in bacteria is suggested to involve cytoplasmic membrane damage, leading to the loss of essential cellular components.[2]
Summary of Antimicrobial Efficacy
The following table summarizes the available data on the effectiveness of MAPD against several microorganisms. This data is compiled from in vitro studies and provides insights into the compound's potential therapeutic applications.
| Microorganism | Assay Type | Concentration | Efficacy | Citation |
| Acanthamoeba spp. (cysts) | Minimum Cysticidal Concentration | 6.25 - 25 µg/ml | - | [2] |
| Acanthamoeba spp. (cysts) | Log Kill Assay | 10 - 30 µg/ml | ≥ 3-log kill after 6 hours | [2] |
| Acanthamoeba spp. (cysts) | Log Kill Assay | 50 - 100 µg/ml | ≥ 3-log kill within 1-2 hours | [2] |
| Acanthamoeba polyphaga (cysts) | Challenge Test | 50 mg/L | 4-log reduction within 120 minutes | [1] |
| Pseudomonas aeruginosa | Challenge Test | 50 mg/L | 3.7-log kill after 60 minutes | [1] |
| Staphylococcus aureus | Challenge Test | 50 mg/L | 5.4-log kill by 45 minutes | [1] |
| Candida albicans | Challenge Test | 50 mg/L | 5-log kill within 15 minutes | [1] |
| Fusarium solani | Challenge Test | 50 mg/L | 5-log kill within 15 minutes | [1] |
Investigating Bacterial Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antimicrobial agent that also confers resistance to other, often structurally related, antimicrobial agents.[3] This can be due to a shared resistance mechanism, such as the production of broad-spectrum inactivating enzymes, mutations in the drug target, or the action of multidrug efflux pumps.[3] Understanding the potential for cross-resistance is crucial in the development of new antimicrobial agents.
Experimental Protocol for Assessing Cross-Resistance
The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent and for assessing cross-resistance between different compounds. This protocol is based on standard antimicrobial susceptibility testing methods.
1. Bacterial Strain Preparation:
- Bacterial isolates are cultured on appropriate agar plates, such as blood agar, to obtain single colonies.[4]
- For experiments, a third-passage subculture is often used to ensure stability and reproducibility.[4]
- A bacterial suspension is prepared in a suitable broth, such as Tryptic Soy Broth (TSB), and its density is adjusted to a 0.5 McFarland standard.[4]
2. Minimum Inhibitory Concentration (MIC) Determination:
- The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
- Broth Microdilution Method:
- A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).
- Each well is inoculated with the standardized bacterial suspension.
- The plate is incubated at a controlled temperature (e.g., 36°C) for 18-24 hours.[4]
- The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.
3. Cross-Resistance Testing:
- To assess cross-resistance, bacterial strains with known resistance to a specific antimicrobial agent are selected.
- The MICs of this compound and other comparator antimicrobials are then determined for these resistant strains.
- A significant increase in the MIC of MAPD for a strain known to be resistant to another antimicrobial, compared to a susceptible control strain, would suggest potential cross-resistance.
- Conversely, if a strain resistant to MAPD shows increased MICs to other antimicrobials, this also indicates cross-resistance.
4. Data Analysis:
- The MIC values are compared between the resistant and susceptible strains for each antimicrobial agent tested.
- Statistical analyses can be employed to determine the significance of any observed differences in MICs.[5]
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for Investigating Bacterial Cross-Resistance.
Potential Mechanisms of Bacterial Resistance
While specific resistance mechanisms to MAPD have not been detailed in the available literature, bacteria employ a variety of general strategies to resist antimicrobial agents. These include:
-
Enzymatic Degradation: Bacteria may produce enzymes, such as β-lactamases, that chemically modify and inactivate the antimicrobial molecule.[6][7]
-
Target Modification: Alterations in the bacterial components that the antimicrobial targets, such as ribosomes or cell wall precursors, can prevent the drug from binding effectively.[6][7]
-
Efflux Pumps: Bacteria can actively transport antimicrobial agents out of the cell using efflux pumps, preventing the drug from reaching its intracellular target at a high enough concentration to be effective.[6]
-
Reduced Permeability: Changes in the bacterial cell envelope, such as modifications to the outer membrane porins in Gram-negative bacteria, can restrict the entry of antimicrobial agents.
Future research into the potential for bacterial resistance to this compound could investigate whether any of these common mechanisms are involved. Such studies are essential for understanding the long-term viability of MAPD as a therapeutic or disinfecting agent and for the strategic development of new antimicrobial therapies.
References
- 1. Activity of the amidoamine this compound against keratitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of Therapeutic Agents and this compound against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 4. dovepress.com [dovepress.com]
- 5. medrxiv.org [medrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
